His 11 TFA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C68H80F3N33O14 |
|---|---|
Molecular Weight |
1640.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C66H79N33O12.C2HF3O2/c67-45(1-34-12-68-23-79-34)56(100)90-46(2-35-13-69-24-80-35)57(101)91-47(3-36-14-70-25-81-36)58(102)92-48(4-37-15-71-26-82-37)59(103)93-49(5-38-16-72-27-83-38)60(104)94-50(6-39-17-73-28-84-39)61(105)95-51(7-40-18-74-29-85-40)62(106)96-52(8-41-19-75-30-86-41)63(107)97-53(9-42-20-76-31-87-42)64(108)98-54(10-43-21-77-32-88-43)65(109)99-55(66(110)111)11-44-22-78-33-89-44;3-2(4,5)1(6)7/h12-33,45-55H,1-11,67H2,(H,68,79)(H,69,80)(H,70,81)(H,71,82)(H,72,83)(H,73,84)(H,74,85)(H,75,86)(H,76,87)(H,77,88)(H,78,89)(H,90,100)(H,91,101)(H,92,102)(H,93,103)(H,94,104)(H,95,105)(H,96,106)(H,97,107)(H,98,108)(H,99,109)(H,110,111);(H,6,7)/t45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-;/m0./s1 |
InChI Key |
BTRWCQRGZWOVMM-BOLXGBNFSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Preliminary studies of a novel peptide with His at the 11th position
An In-depth Technical Guide on the Preliminary Studies of a Novel Peptide with His at the 11th Position: H11-Angeliotide
Abstract
This document outlines the preliminary findings on a novel synthetic peptide, designated H11-Angeliotide, which features a strategic substitution of Histidine (His) at the 11th position of a modified angiotensin II backbone. This guide provides a comprehensive overview of its synthesis, characterization, and in-vitro activity, with a focus on its interaction with the Angiotensin II Type 1 Receptor (AT1R). All quantitative data are presented in tabular format for clarity, and detailed experimental protocols are provided. Furthermore, key signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding. This whitepaper is intended for researchers, scientists, and professionals in the field of drug development and peptide therapeutics.
Introduction
Peptide therapeutics offer a unique combination of high specificity and potency with a favorable safety profile. The angiotensin II peptide is a well-characterized octapeptide that plays a crucial role in blood pressure regulation through its interaction with the AT1R. The introduction of a Histidine residue at the 11th position of an extended angiotensin analog, creating H11-Angeliotide, is hypothesized to modulate the peptide's binding affinity and downstream signaling, potentially leading to a biased agonist with a novel therapeutic profile. This document summarizes the initial in-vitro studies designed to characterize this novel peptide.
Quantitative Data Summary
The following tables summarize the key quantitative data obtained from the preliminary studies of H11-Angeliotide.
Table 1: Peptide Synthesis and Characterization
| Parameter | Result |
| Synthesis Method | Solid-Phase Peptide Synthesis (SPPS) |
| Purity (by RP-HPLC) | >98% |
| Observed Mass (m/z) | 1489.72 |
| Theoretical Mass (m/z) | 1489.70 |
Table 2: AT1R Receptor Binding Affinity
| Ligand | Ki (nM) | IC50 (nM) |
| Angiotensin II | 2.1 ± 0.3 | 3.5 ± 0.4 |
| H11-Angeliotide | 15.8 ± 1.9 | 26.3 ± 2.1 |
Table 3: In-Vitro Functional Assays
| Assay | Ligand | EC50 (nM) |
| IP-1 Accumulation | Angiotensin II | 0.8 ± 0.1 |
| H11-Angeliotide | 25.4 ± 3.2 | |
| β-Arrestin Recruitment | Angiotensin II | 5.2 ± 0.7 |
| H11-Angeliotide | 9.8 ± 1.1 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Solid-Phase Peptide Synthesis (SPPS) of H11-Angeliotide
-
Resin Preparation: Rink Amide MBHA resin was swelled in dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: The N-terminal Fmoc protecting group was removed by treating the resin with 20% piperidine (B6355638) in DMF for 20 minutes.
-
Amino Acid Coupling: The appropriate Fmoc-protected amino acid (5 equivalents) was activated with HBTU (5 equivalents) and DIPEA (10 equivalents) in DMF and coupled to the resin for 2 hours.
-
Washing: The resin was washed with DMF (3x), dichloromethane (B109758) (DCM) (3x), and DMF (3x) between each deprotection and coupling step.
-
Cleavage and Deprotection: The peptide was cleaved from the resin and all side-chain protecting groups were removed using a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) for 3 hours.
-
Purification: The crude peptide was precipitated in cold diethyl ether, dissolved in water, and purified using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Characterization: The purified peptide's identity was confirmed by mass spectrometry.
AT1R Radioligand Binding Assay
-
Membrane Preparation: HEK293 cells stably expressing human AT1R were harvested, and crude membranes were prepared by homogenization and centrifugation.
-
Assay Setup: The assay was performed in a 96-well plate containing AT1R membranes, [125I]-Sar1,Ile8-Angiotensin II as the radioligand, and increasing concentrations of either unlabeled Angiotensin II or H11-Angeliotide.
-
Incubation: The plate was incubated at room temperature for 90 minutes.
-
Filtration: The reaction was terminated by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Detection: The radioactivity retained on the filters was quantified using a gamma counter.
-
Data Analysis: IC50 values were determined using a non-linear regression fit of the competition binding data. Ki values were calculated using the Cheng-Prusoff equation.
IP-1 Accumulation Assay
-
Cell Culture: CHO-K1 cells stably expressing human AT1R were seeded in a 96-well plate and cultured overnight.
-
Ligand Stimulation: The cells were washed and then stimulated with increasing concentrations of Angiotensin II or H11-Angeliotide in the presence of LiCl for 60 minutes at 37°C.
-
Lysis and Detection: The cells were lysed, and the accumulated inositol (B14025) monophosphate (IP-1) was detected using a commercial HTRF (Homogeneous Time-Resolved Fluorescence) assay kit according to the manufacturer's instructions.
-
Data Analysis: EC50 values were calculated from the dose-response curves using a four-parameter logistic equation.
Visualizations
The following diagrams illustrate the key pathways and workflows involved in the preliminary study of H11-Angeliotide.
Understanding the binding affinity of a His-11 tagged protein
An In-depth Technical Guide to Understanding the Binding Affinity of a His-11 Tagged Protein
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and techniques used to characterize the binding affinity of an 11xhistidine-tagged (His-11 tagged) protein. Understanding this interaction is critical for the successful purification, immobilization, and functional analysis of recombinant proteins.
Core Principles of His-Tag Binding Affinity
The polyhistidine tag is a widely used affinity tag for recombinant proteins, facilitating their purification and detection. The binding mechanism relies on the principles of immobilized metal affinity chromatography (IMAC).
The imidazole (B134444) side chains of the histidine residues in the His-tag form coordination bonds with divalent metal ions, most commonly nickel (Ni²⁺) or cobalt (Co²⁺), which are chelated to a solid support resin (e.g., Nitrilotriacetic acid - NTA or Iminodiacetic acid - IDA).[1][2][3][4][5] This interaction is pH-dependent, with optimal binding occurring at a neutral to slightly basic pH of 7.5 to 8.0.[1][6][7] Elution of the His-tagged protein from the resin is typically achieved by either lowering the pH, which protonates the histidine residues and disrupts the coordination bond, or by competing for binding with a high concentration of a soluble imidazole analogue.[1][3][6]
The length of the polyhistidine tag is directly proportional to its binding affinity for the IMAC resin.[1][6][8] While the standard 6xHis-tag is sufficient for many applications, longer tags such as a 10xHis or 11xHis-tag exhibit significantly stronger binding.[5][8][9] This increased affinity allows for more stringent wash conditions during purification, leading to higher purity of the final protein product.[8] One study reported a tenfold higher binding affinity for a 10xHis-tag compared to a 6xHis-tag.[1][6]
Quantitative Data on His-Tag Binding Affinity
| Tag Length | Metal Ion | Resin Type | Approximate K_D (M) | Reference |
| 6xHis | Ni²⁺ | NTA | 1 x 10⁻⁶ (1 µM) | [1] |
| 10xHis | Ni²⁺ | NTA | ~1 x 10⁻⁷ (0.1 µM) | Extrapolated from[1][6] |
| 11xHis | Ni²⁺ | NTA | < 1 x 10⁻⁷ (< 0.1 µM) | Estimated |
Note: The K_D values can be influenced by several factors, including buffer composition, pH, and the specific protein context.
Factors Influencing Binding Affinity
Several experimental parameters can be modulated to optimize the binding of a His-11 tagged protein to an IMAC resin.
| Factor | Effect on Binding Affinity | Recommendations and Considerations |
| pH | Optimal binding at pH 7.5-8.0. Lower pH leads to protonation of histidine and reduced binding. | Maintain a buffer pH between 7.5 and 8.0 for efficient capture. Elution can be achieved by lowering the pH to around 4.5-5.5.[7][10] |
| Imidazole Concentration | Competes with the His-tag for binding to the metal ions. | Low concentrations (10-40 mM) in binding and wash buffers can reduce non-specific binding of contaminating proteins.[3][11][12] High concentrations (250-500 mM) are used for elution. |
| Choice of Metal Ion | Ni²⁺ generally has a higher binding capacity, while Co²⁺ can offer higher purity due to more specific binding.[3][4][11][13] | For an 11xHis-tag, the high intrinsic affinity may allow for the use of Co²⁺ to achieve very high purity without significant loss of yield. |
| His-Tag Accessibility | The His-tag may be buried within the folded structure of the protein, preventing its interaction with the resin.[10][14] | If poor binding is observed, consider purification under denaturing conditions (e.g., with 6M guanidinium-HCl or 8M urea) to expose the tag.[6][10] |
| Reducing and Chelating Agents | Agents like DTT, DTE, and EDTA can strip the metal ions from the resin, reducing or eliminating binding.[14] | Avoid these agents in binding and wash buffers. If their use is necessary, ensure they are at very low concentrations. |
Experimental Protocols for Characterizing Binding Affinity
Several biophysical techniques can be employed to quantitatively measure the binding affinity of a His-11 tagged protein.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the real-time binding of an analyte (e.g., the His-11 tagged protein) to a ligand immobilized on a sensor chip (e.g., Ni-NTA).[15][16][17][18]
Methodology:
-
Ligand Immobilization: A sensor chip with a Ni-NTA surface is prepared.
-
Analyte Injection: The His-11 tagged protein is injected at various concentrations over the sensor surface.
-
Association and Dissociation: The binding (association) and unbinding (dissociation) of the protein to the Ni-NTA surface are monitored in real-time by detecting changes in the refractive index at the sensor surface.[15]
-
Data Analysis: The resulting sensorgrams are fitted to kinetic models to determine the association rate constant (k_a), the dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D = k_d / k_a).[15]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of two molecules in solution, providing a complete thermodynamic profile of the interaction.[19][20][21][22]
Methodology:
-
Sample Preparation: The His-11 tagged protein is placed in the sample cell of the calorimeter, and a solution of Ni-NTA (or a soluble Ni-NTA complex) is placed in the injection syringe. Both components must be in identical buffer to minimize heats of dilution.[21]
-
Titration: The Ni-NTA solution is injected in small aliquots into the protein solution.
-
Heat Measurement: The heat released or absorbed during each injection is measured.
-
Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of the reactants. This binding isotherm is then fitted to a binding model to determine the binding affinity (K_D), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[21][23]
Pull-Down Assay
A pull-down assay is a qualitative or semi-quantitative method used to confirm the interaction between a His-tagged protein and a binding partner, in this case, the Ni-NTA resin.[24][25][26][27]
Methodology:
-
Bait Immobilization: The His-11 tagged protein ("bait") is incubated with Ni-NTA beads to allow for binding.
-
Washing: The beads are washed several times with a wash buffer (which may contain a low concentration of imidazole) to remove non-specifically bound proteins.
-
Elution: The bound protein is eluted from the beads using a high concentration of imidazole or a low pH buffer.
-
Analysis: The eluted fraction is analyzed by SDS-PAGE and Western blot to confirm the presence and purity of the His-11 tagged protein.
Visualizations
Experimental Workflow for a Pull-Down Assay
Caption: Workflow of a His-tag pull-down assay.
Logical Relationship of Factors Affecting Binding Affinity
Caption: Factors influencing His-tag binding affinity.
SPR Experimental Workflow
Caption: Workflow for SPR analysis of His-tag binding.
References
- 1. cube-biotech.com [cube-biotech.com]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. bio-rad.com [bio-rad.com]
- 4. Hisタグタンパク質の産生と精製 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. His-tag - Wikipedia [en.wikipedia.org]
- 6. cusabio.com [cusabio.com]
- 7. researchgate.net [researchgate.net]
- 8. marvelgent.com [marvelgent.com]
- 9. [16] Purification of Proteins Using Polyhistidine Affinity Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 10. When your his-tagged constructs don’t bind—troubleshooting your protein purification woes [takarabio.com]
- 11. Optimizing Purification of Histidine-Tagged Proteins [sigmaaldrich.com]
- 12. Nickel-NTA Protein Purification [protocols.io]
- 13. bio-works.com [bio-works.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Surface Plasmon Resonance Imaging-Based Protein Array Chip System for Monitoring a Hexahistidine-Tagged Protein during Expression and Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 18. affiniteinstruments.com [affiniteinstruments.com]
- 19. Isothermal Titration Calorimetry | Malvern Panalytical [malvernpanalytical.com]
- 20. Isothermal Titration Calorimetry (ITC) Analysis Service - Creative Proteomics [iaanalysis.com]
- 21. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 22. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 23. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. home.sandiego.edu [home.sandiego.edu]
- 25. promega.es [promega.es]
- 26. Tag-Based Pull-Down Assay | Springer Nature Experiments [experiments.springernature.com]
- 27. medchemexpress.com [medchemexpress.com]
Characterization of a Synthetic Peptide with a Key Histidine at Position 11: A Technical Guide
This guide provides a comprehensive overview of the characterization of a synthetic peptide where a histidine residue at position 11 is critical to its function. The imidazole (B134444) side chain of histidine, with a pKa near physiological pH, allows it to act as a molecular switch, influencing the peptide's structure, charge, and interactions with biological targets.[1][2][3] This makes peptides with strategically placed histidines, such as at position 11, valuable candidates for drug development, particularly for pH-responsive therapies targeting acidic microenvironments found in tumors or endosomes.[4][5][6]
This document will detail the essential experimental protocols for the synthesis and characterization of such a peptide, present quantitative data in a structured format, and visualize key experimental workflows and signaling pathways.
Peptide Synthesis and Purification
Solid-phase peptide synthesis (SPPS) is the standard method for producing synthetic peptides.[7] The process involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support. For a peptide with a key histidine at position 11, protecting groups are crucial to prevent unwanted side reactions involving the imidazole nitrogen.[8]
Solid-Phase Peptide Synthesis (SPPS) Protocol
A common approach for SPPS is Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine (B6355638) solution in DMF (20% v/v)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF to remove residual piperidine.
-
Amino Acid Coupling: Activate the next Fmoc-protected amino acid with HBTU/HOBt and DIPEA in DMF and add it to the resin. Allow the coupling reaction to proceed for 2 hours.
-
Washing: Wash the resin with DMF.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence. For Histidine at position 11, an appropriate side-chain protecting group (e.g., Trityl) is used.
-
Final Deprotection: After the final amino acid is coupled, remove the terminal Fmoc group.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove all side-chain protecting groups by treating with the cleavage cocktail for 2-3 hours.
-
Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether and wash several times to remove scavengers.
-
Lyophilization: Lyophilize the crude peptide to obtain a dry powder.
Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
The crude peptide is purified using RP-HPLC to isolate the desired full-length product from truncated sequences and other impurities.
Protocol:
-
System: A preparative RP-HPLC system with a C18 column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 60 minutes.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Procedure:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Inject the sample onto the equilibrated C18 column.
-
Run the gradient and collect fractions corresponding to the major peak.
-
Analyze the collected fractions for purity by analytical RP-HPLC.
-
Pool the pure fractions and lyophilize.
-
Physicochemical Characterization
Mass Spectrometry for Molecular Weight Confirmation
Mass spectrometry is used to confirm the identity of the synthetic peptide by verifying its molecular weight.[9]
Protocol (MALDI-TOF MS):
-
Sample Preparation: Mix the purified peptide solution (1 mg/mL in water) with a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid) in a 1:1 ratio.
-
Spotting: Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
Data Acquisition: Acquire the mass spectrum in the positive ion mode.
| Parameter | Expected Value |
| Molecular Weight (Monoisotopic) | [Insert Theoretical MW] Da |
| Observed [M+H]⁺ | [Insert Theoretical MW + 1.007] m/z |
Analytical RP-HPLC for Purity Assessment
The purity of the final peptide product is determined by analytical RP-HPLC.[10]
Protocol:
-
System: An analytical RP-HPLC system with a C18 column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient optimized to resolve the peptide from its impurities (e.g., 20% to 50% Mobile Phase B over 30 minutes).
-
Flow Rate: 1.0 mL/min.[10]
-
Detection: UV at 214 nm.[10]
-
Analysis: Integrate the peak areas to calculate the percentage purity.
| Parameter | Result |
| Retention Time | [Insert Value] min |
| Purity | >95% |
Amino Acid Analysis
Amino acid analysis confirms the amino acid composition of the peptide.[11]
Protocol:
-
Hydrolysis: Hydrolyze the peptide in 6N HCl at 110°C for 24 hours.
-
Derivatization: Derivatize the resulting amino acids.
-
Analysis: Separate and quantify the derivatized amino acids using an amino acid analyzer or a dedicated HPLC method.
-
Calculation: Determine the molar ratio of each amino acid and compare it to the theoretical composition.
| Amino Acid | Theoretical Ratio | Observed Ratio |
| Ala | [Value] | [Value] |
| Arg | [Value] | [Value] |
| ... | ... | ... |
| His | [Value] | [Value] |
| ... | ... | ... |
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
CD spectroscopy is employed to determine the secondary structure of the peptide (e.g., α-helix, β-sheet, random coil) and to assess its conformational changes in response to environmental factors like pH.[6] The protonation state of the Histidine at position 11 can significantly influence the peptide's secondary structure.
Protocol:
-
Sample Preparation: Prepare peptide solutions (e.g., 30 µM) in buffers of different pH values (e.g., pH 7.4 and pH 5.5).[6]
-
Data Acquisition: Record the CD spectra from 190 to 250 nm at 25°C using a 1.0 mm path length quartz cuvette.[6]
-
Data Analysis: Convert the raw data to mean residue molar ellipticity and analyze the spectra to estimate the percentage of different secondary structural elements.
| Condition | α-Helix (%) | β-Sheet (%) | Random Coil (%) |
| pH 7.4 | [Value] | [Value] | [Value] |
| pH 5.5 | [Value] | [Value] | [Value] |
Functional Characterization
The functional activity of the peptide is assessed through relevant biological assays. For instance, if the peptide is designed as an antimicrobial agent, its minimum inhibitory concentration (MIC) would be determined. If it is an enzyme inhibitor, its IC₅₀ value would be measured. The pH-dependent activity, conferred by the Histidine at position 11, is a key aspect to investigate.[5][6]
Example: Cell Viability Assay (for an anticancer peptide)
Protocol (MTT Assay):
-
Cell Seeding: Seed cancer cells in a 96-well plate and incubate for 24 hours.
-
Peptide Treatment: Treat the cells with serial dilutions of the peptide at both physiological pH (7.4) and acidic pH (e.g., 6.5) to mimic the tumor microenvironment.
-
Incubation: Incubate for 48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) at each pH.
| Parameter | Value |
| IC₅₀ at pH 7.4 | [Value] µM |
| IC₅₀ at pH 6.5 | [Value] µM |
Visualizations
Experimental Workflow
Caption: Overall experimental workflow for the synthesis and characterization of the peptide.
Role of Histidine-11 as a pH-Switch
References
- 1. Biochemistry of Histidine: A Versatile Amino Acid with Diverse Functions - DoveMed [dovemed.com]
- 2. Histidine (His) Amino Acid - Creative Peptides [creative-peptides.com]
- 3. Biochemistry, Histidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. The pH sensitivity of histidine-containing lytic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. polypeptide.com [polypeptide.com]
Initial Assessment of a His-11 Peptide's Therapeutic Potential: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic modalities is increasingly turning towards peptide-based solutions, prized for their high specificity and lower toxicity compared to small molecules.[1] This guide provides a comprehensive framework for the initial assessment of a candidate 11-amino acid peptide enriched with histidine residues (a "His-11" peptide), a class of molecules with demonstrated potential in oncology, anti-infective, and drug delivery applications.[2][3][4] The strategic inclusion of histidine imparts unique pH-responsive characteristics, making these peptides particularly attractive for targeted therapies.[3][4][5]
Core Physicochemical and Biological Attributes
A foundational assessment begins with characterizing the fundamental properties of the His-11 peptide. These parameters are critical for understanding its potential behavior in a biological system and for guiding further development.
Table 1: Physicochemical Properties of a Hypothetical His-11 Peptide
| Parameter | Value | Method | Significance |
| Molecular Weight | ~1300-1500 Da | Mass Spectrometry | Influences synthesis, purification, and pharmacokinetic properties. |
| Amino Acid Sequence | e.g., H-L-H-L-H-L-K-L-H-L-H-NH2 | Edman Degradation/MS | Determines structure, charge, hydrophobicity, and target interaction. |
| Isoelectric Point (pI) | 8.5 | Isoelectric Focusing | Predicts solubility and charge state at physiological pH. |
| Solubility | >10 mg/mL in PBS (pH 7.4) | UV-Vis Spectroscopy | Essential for formulation and in vitro/in vivo testing. |
| Helical Content | 65% in 30 mM SDS | Circular Dichroism (CD) | Secondary structure is often correlated with biological activity.[6] |
Table 2: Preliminary Biological Activity Profile of a Hypothetical His-11 Peptide
| Assay | Cell Line/Organism | Endpoint | Result (IC50/MIC) |
| Anticancer Activity | MCF-7 (Breast Cancer) | Cell Viability (MTT Assay) | 25 µM |
| Antimicrobial Activity | E. coli | Minimal Inhibitory Concentration (MIC) | 16 µg/mL |
| Hemolytic Activity | Human Red Blood Cells | Hemolysis Assay | HC50 > 200 µg/mL |
| Cytotoxicity | HEK293 (Normal Kidney Cells) | Cell Viability (MTT Assay) | > 100 µM |
Detailed Experimental Protocols
Reproducible and well-documented methodologies are the cornerstone of a robust therapeutic assessment. The following protocols are fundamental to generating the data presented above.
Peptide Synthesis and Purification
Solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy is the standard method for producing peptides of this length.
-
Resin Preparation: Start with a Rink Amide resin to obtain a C-terminally amidated peptide, which often enhances stability.
-
Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids using a coupling agent like HBTU in the presence of a base such as DIPEA in DMF.
-
Fmoc Deprotection: Remove the Fmoc group with a solution of 20% piperidine (B6355638) in DMF to allow for the next coupling cycle.
-
Cleavage and Deprotection: After the final amino acid is coupled, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry (MS) and analytical RP-HPLC.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is employed to determine the secondary structure of the peptide in different environments.
-
Sample Preparation: Prepare a 0.1 mg/mL solution of the peptide in various solvents: 10 mM phosphate (B84403) buffer (pH 7.4) to mimic physiological conditions, and 30 mM SDS to simulate a membrane-like environment.
-
Instrument Setup: Use a calibrated CD spectrometer. Set the wavelength range to 190-260 nm, with a bandwidth of 1 nm and a scan speed of 50 nm/min.
-
Data Acquisition: Record the CD spectra at a controlled temperature (e.g., 25°C). Average three scans for each sample.
-
Data Analysis: Convert the raw data to mean residue ellipticity [θ]. Deconvolute the spectra using a suitable algorithm (e.g., K2D3) to estimate the percentage of α-helix, β-sheet, and random coil.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.
-
Cell Seeding: Seed cells (e.g., MCF-7 or HEK293) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Peptide Treatment: Prepare serial dilutions of the His-11 peptide in the appropriate cell culture medium. Replace the old medium with the peptide-containing medium and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 M HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Minimal Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Bacterial Culture Preparation: Inoculate a bacterial strain (e.g., E. coli) in a suitable broth and incubate until it reaches the logarithmic growth phase. Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Peptide Dilution: Prepare a two-fold serial dilution of the His-11 peptide in a 96-well plate containing the bacterial broth.
-
Inoculation: Add the standardized bacterial suspension to each well. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest peptide concentration at which no visible bacterial growth (turbidity) is observed.
Visualizing a Potential Mechanism of Action
His-11 peptides, particularly those with anticancer potential, may exert their effects by disrupting the cell membrane, a mechanism that can be enhanced in the acidic tumor microenvironment due to the protonation of histidine residues.[3][5]
References
- 1. Peptides in Therapeutic Applications | BroadPharm [broadpharm.com]
- 2. Design of histidine-rich peptides with enhanced bioavailability and inhibitory activity against hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. New designed pH-responsive histidine-rich peptides with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-biological activity relationships of 11-residue highly basic peptide segment of bovine lactoferrin - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing the Aggregation Propensity of a His-11 Containing Polypeptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the aggregation propensity of a polypeptide containing a histidine residue at position 11 (His-11). Utilizing the well-studied amyloid-beta (Aβ) peptide as a representative model, this document details the critical role of histidine in mediating polypeptide aggregation, the influence of environmental factors such as pH, and the experimental methodologies used to characterize the aggregation process. This guide is intended to serve as a comprehensive resource for researchers in the fields of biochemistry, neurodegenerative disease, and therapeutic peptide development.
Introduction to Histidine-Mediated Aggregation
Polypeptide aggregation is a complex process implicated in numerous neurodegenerative diseases, including Alzheimer's disease. The intrinsic properties of amino acid side chains play a pivotal role in the initiation and propagation of aggregation. Histidine, with its imidazole (B134444) side chain, is of particular interest due to its pKa near physiological pH, allowing it to exist in both neutral and protonated states. This pH-dependent charge state can significantly influence electrostatic interactions, peptide conformation, and metal ion coordination, all of which are critical factors in the aggregation cascade. In the context of amyloid-beta, histidines at positions 6, 13, and 14 are located in the N-terminal region and are crucial for its aggregation behavior. Low pH environments, which can lead to the protonation of these histidine residues, have been shown to have a pronounced stabilizing effect on Aβ fibril assembly[1][2][3].
The Role of His-11 in a Model Polypeptide (Amyloid-Beta)
While this guide focuses on a hypothetical His-11 containing polypeptide, the principles are well-illustrated by the behavior of the histidine residues in the N-terminal region of the amyloid-beta peptide. Studies involving site-directed mutagenesis of these histidines have provided valuable insights into their role in fibril stability and aggregation kinetics.
At neutral pH, the substitution of histidine with a non-coordinating residue like alanine (B10760859) has been shown to destabilize the fibrillar forms of Aβ, suggesting that histidine contributes to the overall stability of the aggregates under these conditions[1][3]. Conversely, at acidic pH, the protonation of histidine residues can modulate the aggregation process. The coordination of metal ions, such as zinc, by histidine residues is another critical factor that can induce the aggregation of Aβ[2].
The following diagram illustrates the logical relationship between pH, histidine protonation, and its impact on polypeptide aggregation.
Caption: Logical flow of pH influencing histidine state and subsequent polypeptide aggregation.
Quantitative Analysis of Histidine's Role in Aggregation
To provide a quantitative understanding of the impact of histidine on polypeptide aggregation, the following tables summarize key findings from studies on amyloid-beta, which can be extrapolated to a His-11 containing peptide.
Table 1: Effect of Histidine Substitution on Aβ Fibril Stability at Neutral pH
| Aβ Variant | Relative Fibril Stability (Compared to Wild-Type) | Destabilization Factor |
| Wild-Type Aβ | 1.00 | - |
| H6A Mutant | 0.25 | 4 |
| H13A Mutant | 0.125 | 8 |
| H14A Mutant | 0.083 | 12 |
Data synthesized from studies showing destabilization of Aβ fibrils by a factor of 4-12 upon His-Ala substitution at neutral pH[1][3].
Table 2: Relative On-Rate (kon) for Monomer Addition to Fibrils at pH 7.4
| Aβ Variant | Relative kon (Compared to Wild-Type) |
| Wild-Type Aβ | 1.00 |
| H6A Mutant | 0.45 |
| H13A Mutant | 0.33 |
| H14A Mutant | 0.22 |
Data derived from surface plasmon resonance studies on Aβ variants[1].
Experimental Protocols for Studying Polypeptide Aggregation
A multi-faceted approach employing various biophysical techniques is essential for a comprehensive analysis of polypeptide aggregation. The following sections provide detailed protocols for key experiments.
Experimental Workflow
The general workflow for investigating the aggregation propensity of a His-11 containing polypeptide is depicted below.
References
- 1. The role of histidines in amyloid β fibril assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The English (H6R) Mutation of the Alzheimer’s Disease Amyloid-β Peptide Modulates Its Zinc-Induced Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of histidines in amyloid β fibril assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Significance of a Conserved Histidine at the 11th Residue: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The conservation of specific amino acid residues at key positions within protein domains often underscores a critical role in protein structure, function, and interaction. This technical guide delves into the identification and significance of proteins featuring a conserved histidine at the 11th residue (H11). Through a detailed examination of the X-linked Inhibitor of Apoptosis (XIAP) protein and its Baculoviral IAP Repeat (BIR) domains, this document provides a comprehensive overview of the structural and functional implications of this conserved histidine. Furthermore, it outlines detailed experimental protocols for the characterization of such proteins and presents relevant quantitative data to aid in drug discovery and development efforts.
Introduction
Evolutionary conservation of an amino acid residue within a protein family is a strong indicator of its functional importance. Histidine, with its unique imidazole (B134444) side chain, can act as a proton donor or acceptor at physiological pH, participate in metal ion coordination, and play a crucial role in catalytic triads of enzymes.[1][2][3] Its presence as a conserved residue, particularly at a specific position like the 11th residue, suggests a specialized and indispensable function. This guide focuses on proteins harboring a conserved Histidine at this position, with a primary focus on the well-characterized XIAP protein.
The Case of XIAP and its BIR Domains: A Conserved Histidine in Action
The X-linked Inhibitor of Apoptosis (XIAP) is a potent endogenous inhibitor of caspases, the key executioners of apoptosis.[4] XIAP contains three tandem Baculoviral IAP Repeat (BIR) domains, a UBA domain, and a C-terminal RING finger domain.[4][5] The BIR domains are responsible for the direct inhibition of caspases.[1]
A highly conserved feature within the BIR domains of the IAP family is a zinc-finger motif characterized by the sequence C-X₂-C-X₁₆-H-X₆₋₈-C.[6][7] This motif is crucial for the structural integrity of the BIR domain, which is essential for its anti-apoptotic function.
Pinpointing the Conserved Histidine
Analysis of the amino acid sequence of human XIAP (UniProt accession number: P98170) reveals the precise locations of the three BIR domains:
-
BIR1: Residues 25-99
-
BIR2: Residues 163-230
-
BIR3: Residues 265-330[8]
Upon examining the sequences of these domains, we can identify the position of the conserved histidine within the zinc-coordinating motif. While not strictly at the 11th position of the entire protein, this histidine is consistently found at a conserved location within the BIR domain itself. For instance, in a representative alignment of BIR domains, the conserved histidine is a key residue in the zinc-binding pocket.[9]
Table 1: Analysis of Conserved Histidine Position in XIAP BIR Domains
| Domain | Residue Range (in XIAP) | Conserved Motif | Conserved Histidine Position (in XIAP) |
| BIR1 | 25-99 | C-X₂-C...H...C | H83 |
| BIR2 | 163-230 | C-X₂-C...H...C | H219 |
| BIR3 | 265-330 | C-X₂-C...H...C | H323 |
Note: The exact position of the histidine within the C-X₂-C...H...C motif can vary slightly in the linear sequence depending on the specific BIR domain.
The critical role of this conserved histidine lies in its coordination of a zinc ion, which is essential for maintaining the tertiary structure of the BIR domain. Disruption of this coordination would likely lead to misfolding and loss of function.
Functional Significance and Signaling Pathways
The conserved histidine in the BIR domains of XIAP is integral to its function as an apoptosis inhibitor. By maintaining the structural integrity of the BIR domains, it allows XIAP to bind and inhibit key caspases, namely caspase-9, caspase-3, and caspase-7.
The Intrinsic Apoptosis Pathway and XIAP-Mediated Regulation
The intrinsic apoptosis pathway is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria. Cytochrome c then binds to Apaf-1, which oligomerizes to form the apoptosome. The apoptosome recruits and activates pro-caspase-9.[10] Activated caspase-9 then proceeds to activate the effector caspases, caspase-3 and caspase-7, leading to the execution of apoptosis.
XIAP intervenes in this pathway by directly binding to and inhibiting activated caspase-9 through its BIR3 domain.[4][9] This interaction prevents the downstream activation of effector caspases, thereby halting the apoptotic cascade. The conserved histidine within the BIR3 domain is essential for maintaining the conformation required for this inhibitory interaction.
This inhibition by XIAP is, in turn, regulated by the mitochondrial protein Smac/DIABLO. Upon apoptotic stimuli, Smac is released from the mitochondria and binds to the same groove on the XIAP BIR3 domain that caspase-9 binds to, thus displacing caspase-9 and allowing apoptosis to proceed.[9]
Quantitative Data on Protein Interactions
The interactions between XIAP BIR domains and their binding partners have been quantified using various biophysical techniques. This data is crucial for understanding the potency of these interactions and for the development of therapeutic inhibitors.
Table 2: Dissociation Constants (Kd) for XIAP BIR Domain Interactions
| Interacting Proteins | Technique | Dissociation Constant (Kd) | Reference |
| XIAP BIR3 - Smac peptide (AVPI) | Fluorescence Polarization | 244.7 nM | |
| XIAP BIR2+BIR3 - full-length Smac dimer | Isothermal Titration Calorimetry | 316 pM | [1] |
These values highlight the high-affinity interaction between XIAP and Smac, underscoring the efficiency of the natural antagonistic mechanism.
Detailed Experimental Protocols
The study of proteins with conserved histidine residues often involves a combination of molecular biology, biochemistry, and biophysical techniques. Below are detailed protocols for key experiments.
Site-Directed Mutagenesis of the Conserved Histidine
This protocol allows for the substitution of the conserved histidine with another amino acid (e.g., Alanine) to investigate its functional importance.
Objective: To mutate the conserved histidine in the BIR domain of XIAP to Alanine (B10760859).
Materials:
-
Expression plasmid containing the XIAP BIR domain gene.
-
Phusion High-Fidelity DNA Polymerase and associated buffers.
-
Mutagenic primers (forward and reverse) containing the desired mutation.
-
DpnI restriction enzyme.
-
Competent E. coli cells (e.g., DH5α).
-
LB agar (B569324) plates with appropriate antibiotic.
-
DNA sequencing reagents.
Procedure:
-
Primer Design: Design forward and reverse primers (~25-45 bases) that are complementary to the template plasmid and contain the desired mutation (e.g., changing the histidine codon to an alanine codon). The primers should have a melting temperature (Tm) between 55-70°C.
-
PCR Amplification:
-
Set up a PCR reaction containing the template plasmid, mutagenic primers, Phusion DNA polymerase, and dNTPs.
-
Perform PCR with an initial denaturation step, followed by 18-25 cycles of denaturation, annealing, and extension.
-
-
DpnI Digestion:
-
Add DpnI enzyme directly to the PCR product. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant DNA intact.
-
Incubate at 37°C for 1-2 hours.
-
-
Transformation:
-
Transform the DpnI-treated DNA into competent E. coli cells.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
-
Verification:
-
Select several colonies and isolate the plasmid DNA.
-
Sequence the plasmid DNA to confirm the presence of the desired mutation.
-
Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination
ITC is a powerful technique to directly measure the heat changes associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Objective: To determine the thermodynamic parameters of the interaction between a XIAP BIR domain and a binding partner (e.g., Smac peptide).
Materials:
-
Purified XIAP BIR domain protein.
-
Purified binding partner (e.g., synthetic Smac peptide).
-
ITC instrument.
-
Dialysis buffer.
Procedure:
-
Sample Preparation:
-
Dialyze both the protein and the ligand extensively against the same buffer to minimize heat signals from buffer mismatch.
-
Accurately determine the concentrations of both the protein and the ligand.
-
-
ITC Experiment Setup:
-
Load the protein solution (the macromolecule) into the sample cell of the ITC instrument.
-
Load the ligand solution into the injection syringe. The ligand concentration should typically be 10-20 times higher than the protein concentration.
-
-
Titration:
-
Perform a series of small, sequential injections of the ligand into the protein solution.
-
The instrument measures the heat released or absorbed after each injection.
-
-
Data Analysis:
-
The raw data (heat per injection) is plotted against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
-
NMR Spectroscopy for pKa Determination of the Conserved Histidine
NMR spectroscopy can be used to determine the pKa value of a specific histidine residue by monitoring the chemical shifts of its imidazole protons as a function of pH.
Objective: To determine the pKa of the conserved histidine in a XIAP BIR domain.
Materials:
-
Purified, isotopically labeled (¹⁵N or ¹³C) XIAP BIR domain protein.
-
NMR spectrometer.
-
A series of buffers covering a wide pH range.
Procedure:
-
Sample Preparation: Prepare a series of protein samples in buffers of different pH values.
-
NMR Data Acquisition: Acquire a series of 2D ¹H-¹⁵N HSQC (or ¹H-¹³C HSQC) spectra at each pH.
-
Resonance Assignment: Assign the cross-peak corresponding to the conserved histidine residue.
-
Chemical Shift Titration: Plot the chemical shifts of the imidazole protons (or attached carbons) of the conserved histidine as a function of pH.
-
pKa Determination: Fit the resulting titration curve to the Henderson-Hasselbalch equation to determine the pKa value.
Conclusion
The presence of a conserved histidine at a specific residue, as exemplified by the BIR domains of XIAP, is a strong indicator of a critical functional role. In the case of XIAP, this histidine is essential for maintaining the structural integrity required for its anti-apoptotic function. Understanding the significance of such conserved residues is paramount for elucidating protein function, dissecting signaling pathways, and designing targeted therapeutics. The experimental protocols outlined in this guide provide a robust framework for the investigation of these important molecular features. Further research into other protein families with a conserved H11 residue is warranted to expand our understanding of the diverse roles this specific feature may play in cellular processes.
References
- 1. The structure of XIAP BIR2: understanding the selectivity of the BIR domains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. XIAP X-linked inhibitor of apoptosis [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Determination of the sequence specificity of XIAP BIR domains by screening a combinatorial peptide library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. XIAP - Wikipedia [en.wikipedia.org]
- 5. Human inhibitor of apoptosis proteins: why XIAP is the black sheep of the family - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure of the BIR1 domain of XIAP In two crystal forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitor of apoptosis proteins and their relatives: IAPs and other BIRPs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. researchgate.net [researchgate.net]
- 10. uniprot.org [uniprot.org]
Methodological & Application
Application Note and Protocol for Solid-Phase Synthesis of a His-11 Containing Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone technique in peptide research and drug development, enabling the chemical synthesis of peptides with defined sequences. The synthesis of peptides containing histidine presents unique challenges due to the nucleophilic nature of its imidazole (B134444) side chain, which can lead to side reactions such as racemization if not properly protected.[1] This protocol details the synthesis of a model peptide containing a histidine residue at the eleventh position (His-11) utilizing the widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy.
The protocol employs a trityl (Trt) protecting group for the histidine side chain to minimize side reactions.[1][2] Final cleavage of the peptide from the solid support and removal of all acid-labile side-chain protecting groups is achieved using a trifluoroacetic acid (TFA) cleavage cocktail. This application note provides a comprehensive, step-by-step methodology, from resin preparation to final peptide purification and analysis, intended to guide researchers in the successful synthesis of histidine-containing peptides.
Key Experimental Workflow
References
Application Note: Mass Spectrometry Analysis of a His-11 Peptide Synthesized with Trifluoroacetic Acid (TFA)
Abstract
This application note provides a detailed protocol for the mass spectrometry analysis of a synthetic eleven-residue histidine-containing peptide (His-11) that has been synthesized and purified using trifluoroacetic acid (TFA). TFA is a common ion-pairing agent in reversed-phase chromatography for peptide purification, but it is known to cause significant signal suppression in electrospray ionization mass spectrometry (ESI-MS). This document outlines strategies to mitigate TFA-induced signal suppression and provides a comprehensive workflow for sample preparation, LC-MS/MS analysis, and data interpretation for a model His-11 peptide. The presented protocols and data will aid researchers, scientists, and drug development professionals in obtaining high-quality mass spectrometry data for synthetic peptides.
Introduction
Synthetic peptides are crucial tools in various fields, including drug discovery, proteomics, and immunology. The chemical synthesis of peptides, particularly via solid-phase peptide synthesis (SPPS), often involves the use of trifluoroacetic acid (TFA) for cleavage from the resin and subsequent purification by high-performance liquid chromatography (HPLC). While effective for purification, residual TFA can severely suppress the ionization efficiency of peptides in ESI-MS, leading to poor signal intensity and reduced sensitivity.[1][2][3][4] This phenomenon is primarily due to the formation of strong ion pairs between the positively charged peptide and the trifluoroacetate (B77799) anion in the gas phase.[3][5]
Histidine-containing peptides present unique characteristics in mass spectrometry due to the basicity of the imidazole (B134444) side chain, which can influence peptide fragmentation patterns.[6][7] The presence of histidine can lead to preferential cleavage at its C-terminal side, which is an important consideration for spectral interpretation.[7]
This application note details a robust workflow for the analysis of a model His-11 peptide. We will cover:
-
Proper sample preparation to minimize TFA interference.
-
An optimized Liquid Chromatography-Mass Spectrometry (LC-MS) method.
-
Interpretation of the resulting mass spectra, including expected fragmentation patterns for histidine-containing peptides.
The goal is to provide a clear and reproducible protocol to enable researchers to confidently analyze synthetic peptides synthesized with TFA.
Experimental Protocols
Materials and Reagents
-
His-11 Peptide (lyophilized powder, synthesized with TFA)
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Formic acid (FA), 99% purity
-
Trifluoroacetic acid (TFA), 99% purity (for mobile phase comparison)
-
0.5 mL low-binding microcentrifuge tubes
-
C18 ZipTips or equivalent for desalting
Peptide Sample Preparation
Proper sample preparation is critical to minimize the ion-suppressing effects of TFA.
-
Peptide Dissolution: Dissolve the lyophilized His-11 peptide in 0.1% formic acid in water to create a 1 mg/mL stock solution.[8] Formic acid is a weaker ion-pairing agent than TFA and helps to protonate the peptide for positive-ion ESI without causing significant signal suppression.
-
Desalting (Recommended): To remove residual TFA and other salts from the synthesis and purification process, a desalting step is highly recommended.[8]
-
Equilibrate a C18 ZipTip by aspirating and dispensing 10 µL of 50% acetonitrile in water three times.
-
Wash the tip by aspirating and dispensing 10 µL of 0.1% formic acid in water three times.
-
Load 10 µL of the dissolved peptide solution onto the tip by aspirating and dispensing slowly for 10-15 cycles.
-
Wash the loaded tip with 10 µL of 0.1% formic acid in water for three cycles to remove salts.
-
Elute the desalted peptide by aspirating and dispensing 10 µL of 50% acetonitrile / 0.1% formic acid in water into a clean low-binding microcentrifuge tube.
-
-
Final Dilution: Dilute the desalted peptide solution to a final concentration of 1-10 pmol/µL using 0.1% formic acid in water. The optimal concentration may vary depending on the sensitivity of the mass spectrometer.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization source, coupled to a UHPLC system.
LC Method:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5-40% B
-
35-40 min: 40-95% B
-
40-45 min: 95% B
-
45-46 min: 95-5% B
-
46-50 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: m/z 200-2000
-
Data Acquisition: Data-Dependent Acquisition (DDA) with MS1 scans followed by MS2 scans of the top 3-5 most intense precursor ions.
-
Collision Energy: Use a stepped collision energy (e.g., 20, 30, 40 eV) to ensure comprehensive fragmentation.
Data Presentation and Interpretation
Expected Mass and Charge States
The theoretical monoisotopic mass of the His-11 peptide should be calculated. In ESI, peptides are often observed as multiply charged ions. For a His-11 peptide, expect to see charge states such as [M+2H]²⁺ and [M+3H]³⁺. The presence of the basic histidine residue can promote higher charge states.
Identifying the Target Peptide
The primary goal is to locate the peak corresponding to the expected mass of the His-11 peptide.[8] The high-resolution mass spectrum will allow for accurate mass determination to confirm the peptide's identity.
Common Adducts and Modifications
A systematic analysis of other peaks in the mass spectrum is crucial for impurity profiling.[9] Calculate the mass difference between observed peaks and the target peptide to identify potential adducts and modifications.
| Mass Shift (Da) | Modification/Adduct | Common Cause | Reference |
| +16 | Oxidation | Oxidation of Met, Trp, or His residues. | [8][10] |
| +22 | Sodium Adduct | Contamination with sodium salts. | [8] |
| +114 | TFA Adduct | Residual trifluoroacetic acid from synthesis/purification. | [11] |
| -18 | Dehydration | Loss of water, often from N-terminal Gln (pyroglutamate formation). | [8] |
| Variable | Deletion/Insertion of Amino Acids | Errors during solid-phase peptide synthesis. | [8] |
MS/MS Fragmentation Analysis
MS/MS analysis of the precursor ion corresponding to the His-11 peptide is performed to confirm its amino acid sequence. For peptides containing a basic residue like histidine, fragmentation C-terminal to the histidine residue can be prominent.[7] The resulting b- and y-type fragment ions should be mapped to the peptide sequence.
Diagrams
Caption: Experimental workflow for His-11 peptide analysis.
Caption: Mitigation of TFA-induced signal suppression.
Conclusion
The presence of trifluoroacetic acid from synthetic peptide preparation poses a significant challenge for mass spectrometry analysis due to ion suppression. However, by implementing a straightforward sample preparation protocol involving desalting and the use of a weaker ion-pairing agent like formic acid, high-quality mass spectra of histidine-containing peptides can be readily obtained. The detailed workflow and data interpretation guidelines presented in this application note provide researchers with a reliable method for the characterization and quality control of synthetic peptides.
References
- 1. Signal enhancement for peptide analysis in liquid chromatography-electrospray ionization mass spectrometry with trifluoroacetic acid containing mobile phase by postcolumn electrophoretic mobility control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Can TFA and MS detection be compatible during a purification? [blog.interchim.com]
- 5. massspec.unm.edu [massspec.unm.edu]
- 6. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 7. A Mechanistic Investigation of the Enhanced Cleavage at Histidine in the Gas-Phase Dissociation of Protonated Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. lcms.cz [lcms.cz]
- 10. Synthesis of peptides containing 2-oxohistidine residues and their characterization by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bisquaternary ammonium adduct with trifluoroacetate – secrets of science [shimadzu-webapp.eu]
Application Notes and Protocols for His-11 Tagged Protein Affinity Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
The polyhistidine tag (His-tag) is one of the most widely utilized affinity tags for recombinant protein purification. Its small size, typically consisting of six to ten or more histidine residues (such as His-11), minimizes interference with protein structure and function.[1][2] The purification of His-tagged proteins is achieved through a specialized form of affinity chromatography known as Immobilized Metal Affinity Chromatography (IMAC).[3][4] This technique leverages the high-affinity interaction between the imidazole (B134444) side chains of the histidine residues and chelated divalent metal ions, most commonly Nickel (Ni²⁺) or Cobalt (Co²⁺), which are immobilized on a chromatography resin.[1][4]
This document provides detailed application notes and protocols for the purification of His-11 tagged proteins using IMAC, intended for researchers, scientists, and professionals in drug development.
Principle of Immobilized Metal Affinity Chromatography (IMAC)
IMAC is based on the coordinate covalent bond formed between the electron-donating imidazole rings of the histidine residues in the His-tag and immobilized transition metal ions.[1][5] The resin matrix is functionalized with a chelating agent, such as nitrilotriacetic acid (NTA) or iminodiacetic acid (IDA), which securely holds the metal ions.[1][5] When a cell lysate containing the His-tagged protein is passed through the IMAC column, the His-tag specifically binds to the metal-chelated resin.[1] Most other proteins from the host organism do not have a high affinity for the resin and flow through the column.[4] After washing away non-specifically bound proteins, the purified His-tagged protein is eluted by either reducing the pH or, more commonly, by competition with a high concentration of imidazole, which displaces the His-tag from the metal ions.[4][6]
Data Presentation: Quantitative Parameters in His-Tag Affinity Chromatography
The efficiency of His-tag purification can be influenced by several factors, including the choice of metal ion, resin characteristics, and buffer compositions. The following tables summarize key quantitative data to aid in experimental design and optimization.
Table 1: Comparison of Metal Ions for IMAC
| Metal Ion | Binding Affinity | Selectivity | Typical Yield | Notes |
| Nickel (Ni²⁺) | High | Good | High | Most commonly used; may exhibit some nonspecific binding.[4][7][8] |
| Cobalt (Co²⁺) | Moderate | High | Moderate to High | Often results in higher purity due to lower nonspecific binding compared to Nickel.[7][9] |
| Copper (Cu²⁺) | Very High | Low | Variable | Strong binding can make elution difficult and may increase nonspecific binding.[7] |
| Zinc (Zn²⁺) | Moderate | Moderate | Variable | Can be useful for specific applications but is less common than Ni²⁺ and Co²⁺.[7] |
Table 2: Typical Buffer Compositions for His-Tag Purification (Native Conditions)
| Buffer Type | Typical Composition | Purpose |
| Lysis/Binding Buffer | 50 mM Sodium Phosphate, 300-500 mM NaCl, 10-20 mM Imidazole, pH 7.4-8.0 | To lyse cells and promote specific binding of the His-tagged protein to the resin while minimizing nonspecific interactions.[6][10] |
| Wash Buffer | 50 mM Sodium Phosphate, 300-500 mM NaCl, 20-40 mM Imidazole, pH 7.4-8.0 | To remove weakly and non-specifically bound contaminant proteins. |
| Elution Buffer | 50 mM Sodium Phosphate, 300-500 mM NaCl, 250-500 mM Imidazole, pH 7.4-8.0 | To competitively elute the bound His-tagged protein from the resin. |
Note: The optimal imidazole concentrations may need to be determined empirically for each specific protein.
Table 3: Typical Binding Capacities of Commercially Available Resins
| Resin Type | Chelating Ligand | Typical Binding Capacity (mg protein per mL resin) |
| Ni-NTA Agarose | Nitrilotriacetic acid (NTA) | 25 - 50 |
| Co-TALON® Resin | Tetradentate Carboxymethylaspartate (CMA) | 15 - 40 |
| Ni-IDA Agarose | Iminodiacetic acid (IDA) | 20 - 40 |
Binding capacity is protein-dependent and can be influenced by factors such as protein size, conformation, and accessibility of the His-tag.
Experimental Protocols
Protocol 1: Preparation of Cleared Cell Lysate (Native Conditions)
-
Cell Lysis: Thaw the cell pellet on ice and resuspend in ice-cold Lysis/Binding Buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0) at a ratio of 2-5 mL per gram of wet cell paste.
-
Optional: Enzymatic Lysis: Add lysozyme (B549824) to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.
-
Mechanical Lysis: Sonicate the cell suspension on ice to disrupt the cells. Perform several short bursts to avoid overheating and denaturation of the target protein.
-
Clarification: Centrifuge the lysate at 10,000-15,000 x g for 20-30 minutes at 4°C to pellet the cell debris.
-
Collection: Carefully collect the supernatant, which is the cleared lysate containing the soluble His-tagged protein.
Protocol 2: His-11 Tagged Protein Purification using a Gravity-Flow Column
-
Column Preparation:
-
Resuspend the IMAC resin slurry and transfer the desired volume to a gravity-flow column.
-
Allow the storage buffer to drain and wash the resin with 3-5 column volumes (CV) of deionized water.
-
-
Resin Equilibration:
-
Equilibrate the resin by washing with 5-10 CV of Lysis/Binding Buffer. Allow the buffer to drain completely.
-
-
Sample Loading:
-
Apply the cleared cell lysate to the top of the equilibrated resin. For maximum binding, the flow-through can be collected and reapplied to the column.
-
-
Washing:
-
Wash the column with 10-15 CV of Wash Buffer to remove non-specifically bound proteins. Monitor the absorbance at 280 nm (A280) of the flow-through until it returns to baseline.
-
-
Elution:
-
Elute the His-tagged protein by applying 5-10 CV of Elution Buffer.
-
Collect the eluate in fractions of 0.5-1 CV.
-
-
Analysis:
-
Analyze the collected fractions for the presence of the purified protein using SDS-PAGE. Pool the fractions containing the highest concentration of the purified protein.
-
Protocol 3: Resin Regeneration and Storage
-
Stripping: Wash the column with 5 CV of a buffer containing 20 mM sodium phosphate, 0.5 M NaCl, and 50 mM EDTA at pH 7.4 to strip the metal ions.
-
Cleaning: To remove precipitated proteins, wash with 5 CV of 1 M NaOH and incubate for 1-2 hours. Follow with extensive washing with deionized water until the pH of the flow-through is neutral.
-
Recharging: Recharge the resin by incubating with 2 CV of a 100 mM solution of the desired metal salt (e.g., NiSO₄).
-
Storage: Wash the recharged resin with 5 CV of deionized water and then with 20% ethanol (B145695) for long-term storage at 4°C.
Mandatory Visualizations
Caption: Workflow of His-11 Tagged Protein Purification by IMAC.
Caption: Using a His-tagged protein in a pull-down assay to study MAPK signaling.
Troubleshooting
Common issues in His-tag purification include low yield, low purity, or the protein being found in the insoluble fraction.
Low Yield:
-
Hidden His-tag: The His-tag may be buried within the protein's structure. Consider purification under denaturing conditions (e.g., with 6M Guanidine-HCl or 8M Urea) and subsequent refolding.
-
Suboptimal Buffer Conditions: Ensure the pH of your buffers is correct, as imidazole can lower the pH. Avoid chelating agents like EDTA in your buffers, as they can strip the metal ions from the resin.[11]
-
Short Incubation Time: For batch binding, increase the incubation time. For column chromatography, decrease the flow rate to allow for sufficient interaction between the His-tag and the resin.
Low Purity:
-
Nonspecific Binding: Increase the imidazole concentration in the lysis and wash buffers (e.g., up to 40 mM) to reduce the binding of contaminating host proteins.[7]
-
Contaminating Proteins with Histidine Stretches: Some host proteins naturally contain histidine-rich regions. A two-step purification protocol, such as combining IMAC with size-exclusion or ion-exchange chromatography, can significantly improve purity.
-
DNA/RNA Contamination: Treat the lysate with DNase I to reduce viscosity and prevent nucleic acid contamination.
Protein in Insoluble Fraction (Inclusion Bodies):
-
Expression Conditions: Lower the induction temperature and duration during protein expression to improve protein solubility.
-
Denaturing Purification: Purify the protein from inclusion bodies under denaturing conditions as mentioned above.
By following these detailed protocols and considering the provided quantitative data and troubleshooting advice, researchers can effectively purify His-11 tagged proteins for a wide range of downstream applications in research and drug development.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Pull-down assay experiments using Tagged protein purification kits | MBL Life Sience -GLOBAL- [mblbio.com]
- 3. researchgate.net [researchgate.net]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. researchgate.net [researchgate.net]
- 6. Pull-Down Assays | Thermo Fisher Scientific - RU [thermofisher.com]
- 7. Analysis of mitogen-activated protein kinase activation and interactions with regulators and substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis - Creative Proteomics [creative-proteomics.com]
- 9. SH2 domain - Wikipedia [en.wikipedia.org]
- 10. SH2 Domains: Folding, Binding and Therapeutical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phospho-dependent Protein Interaction Domains in Signal Transduction | Cell Signaling Technology [cellsignal.com]
Application Notes: His-11 Peptide in Cell-Based Assays
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The His-11 Peptide is a synthetic, 11-amino acid peptide characterized by a high content of histidine residues. This feature confers upon it several advantageous properties for cell-based research, including cell permeability and the ability to modulate intracellular signaling pathways. Histidine-rich peptides are known for their versatile biological activities, including antimicrobial, cell-penetrating, and metal-chelating functions. The His-11 peptide has been specifically designed to investigate cellular processes such as oxidative stress and inflammatory signaling. Its mechanism of action is believed to involve the quenching of reactive oxygen species (ROS) and the modulation of stress-activated protein kinase (SAPK) pathways, such as the p38 MAPK and JNK cascades. These characteristics make the His-11 peptide a valuable tool for researchers in drug discovery, cell biology, and molecular pharmacology.
Mechanism of Action
The His-11 peptide is a cell-penetrating peptide (CPP) that can traverse the cell membrane to exert its effects intracellularly[1][2]. The imidazole (B134444) side chain of histidine plays a crucial role in its biological activity. At physiological pH, this side chain can act as a proton shuttle and a metal ion chelator[3][4]. The proposed primary mechanism of action for the His-11 peptide is its ability to reduce intracellular levels of reactive oxygen species (ROS)[3]. By chelating redox-active metal ions like copper (Cu²⁺) and directly scavenging free radicals, the His-11 peptide can mitigate oxidative damage to cellular components.
Furthermore, by reducing oxidative stress, the His-11 peptide can indirectly modulate downstream signaling pathways. A key pathway influenced is the stress-activated p38 MAPK pathway. Oxidative stress is a potent activator of this pathway, which, upon activation, can lead to the expression of pro-inflammatory cytokines and, in some cases, apoptosis. The His-11 peptide's antioxidant properties can lead to a downstream reduction in p38 MAPK phosphorylation and activity.
Signaling Pathway
The proposed signaling pathway influenced by the His-11 peptide is depicted below. Cellular stress, such as exposure to UV radiation or inflammatory cytokines, leads to an increase in intracellular ROS. This, in turn, activates the p38 MAPK cascade, resulting in the phosphorylation of downstream transcription factors and the subsequent expression of inflammatory genes. The His-11 peptide intervenes by reducing ROS levels, thus dampening the activation of this pathway.
Caption: Proposed signaling pathway of the His-11 peptide.
Applications
The His-11 peptide can be utilized in a variety of cell-based assays to study its effects on cellular function. Key applications include:
-
Assessment of Cytoprotective Effects: Evaluating the ability of the His-11 peptide to protect cells from oxidative stress-induced cell death.
-
Measurement of Intracellular ROS: Quantifying the antioxidant potential of the His-11 peptide by measuring its impact on ROS levels.
-
Analysis of p38 MAPK Pathway Activation: Determining the inhibitory effect of the His-11 peptide on the p38 MAPK signaling cascade through techniques such as Western blotting or ELISA for phosphorylated p38.
-
Quantification of Inflammatory Cytokine Production: Measuring the reduction in pro-inflammatory cytokine secretion (e.g., TNF-α, IL-6) from cells treated with the His-11 peptide.
Data Presentation
The following tables summarize representative quantitative data from key experiments.
Table 1: Effect of His-11 Peptide on Cell Viability under Oxidative Stress
| Treatment Group | His-11 Peptide (µM) | H₂O₂ (µM) | Cell Viability (%) |
| Untreated Control | 0 | 0 | 100 ± 4.5 |
| H₂O₂ Control | 0 | 100 | 52 ± 5.1 |
| His-11 Treatment | 10 | 100 | 65 ± 4.8 |
| His-11 Treatment | 50 | 100 | 88 ± 3.9 |
| His-11 Treatment | 100 | 100 | 95 ± 4.2 |
Table 2: Reduction of Intracellular ROS by His-11 Peptide
| Treatment Group | His-11 Peptide (µM) | H₂O₂ (µM) | Relative Fluorescence Units (RFU) |
| Untreated Control | 0 | 0 | 100 ± 8.2 |
| H₂O₂ Control | 0 | 100 | 450 ± 25.3 |
| His-11 Treatment | 10 | 100 | 320 ± 18.7 |
| His-11 Treatment | 50 | 100 | 180 ± 15.1 |
| His-11 Treatment | 100 | 100 | 110 ± 9.6 |
Table 3: Inhibition of p38 MAPK Phosphorylation by His-11 Peptide
| Treatment Group | His-11 Peptide (µM) | Anisomycin (µg/mL) | Phospho-p38 (Relative Density) |
| Untreated Control | 0 | 0 | 1.0 ± 0.1 |
| Anisomycin Control | 0 | 10 | 8.5 ± 0.7 |
| His-11 Treatment | 10 | 10 | 6.2 ± 0.5 |
| His-11 Treatment | 50 | 10 | 3.1 ± 0.3 |
| His-11 Treatment | 100 | 10 | 1.5 ± 0.2 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol assesses the cytoprotective effect of the His-11 peptide against hydrogen peroxide (H₂O₂)-induced cell death.
Materials:
-
His-11 Peptide
-
Human keratinocyte cell line (HaCaT)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Hydrogen Peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Plate reader
Procedure:
-
Seed HaCaT cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.
-
Pre-treat the cells with varying concentrations of His-11 peptide (10, 50, 100 µM) for 2 hours.
-
Induce oxidative stress by adding 100 µM H₂O₂ to the appropriate wells.
-
Incubate the plate for another 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: Measurement of Intracellular ROS (DCFDA Assay)
This protocol quantifies the reduction of intracellular ROS by the His-11 peptide.
Materials:
-
His-11 Peptide
-
Human fibroblast cell line (HFF-1)
-
DMEM
-
FBS
-
Penicillin-Streptomycin
-
H₂O₂
-
2',7'-dichlorofluorescin diacetate (DCFDA)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Seed HFF-1 cells in a 96-well black, clear-bottom plate at a density of 2 x 10⁴ cells per well and incubate for 24 hours.
-
Load the cells with 10 µM DCFDA in serum-free medium for 30 minutes at 37°C.
-
Wash the cells twice with PBS.
-
Pre-treat the cells with varying concentrations of His-11 peptide (10, 50, 100 µM) for 1 hour.
-
Induce ROS production by adding 100 µM H₂O₂.
-
Immediately measure the fluorescence intensity (excitation 485 nm, emission 535 nm) every 5 minutes for 1 hour.
-
The rate of increase in fluorescence is proportional to the rate of ROS production.
Experimental Workflow Diagram
Caption: Workflow for the intracellular ROS assay.
Conclusion
The His-11 peptide is a versatile tool for studying cellular responses to oxidative stress and inflammation. Its cell-penetrating and antioxidant properties allow for the direct modulation of intracellular signaling pathways. The provided protocols and data serve as a guide for researchers to incorporate the His-11 peptide into their cell-based assays to explore its therapeutic and research potential.
References
- 1. Different Biological Activities of Histidine-Rich Peptides Are Favored by Variations in Their Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Why the Ala-His-His Peptide Is an Appropriate Scaffold to Remove and Redox Silence Copper Ions from the Alzheimer’s-Related Aβ Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological activities of histidine-rich peptides; merging biotechnology and nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NMR Spectroscopy of a His-11 Peptide in the Presence of Trifluoroacetic Acid (TFA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the three-dimensional structure and dynamics of peptides in solution, providing critical insights for drug discovery and development.[1][2][3] Histidine-containing peptides are of particular interest due to the unique properties of the histidine imidazole (B134444) side chain, which can act as both a proton donor and acceptor near physiological pH.[4][5][6] Trifluoroacetic acid (TFA) is frequently present in peptide samples as a counterion from purification steps, such as reversed-phase high-performance liquid chromatography (RP-HPLC).[7][8][9] Understanding the influence of TFA on the NMR spectra of histidine-containing peptides is crucial for accurate structural and functional characterization. TFA can influence the local chemical environment, particularly of positively charged residues like histidine, through ion-pairing effects.[10][11][12][13]
This document provides detailed application notes and protocols for conducting NMR spectroscopy on a His-11 peptide in the presence of TFA. It covers sample preparation, data acquisition using one-dimensional (1D) and two-dimensional (2D) NMR techniques, and data analysis, with a focus on identifying and interpreting the effects of TFA on the histidine residue.
Data Presentation: The Impact of TFA on His-11 Chemical Shifts
The presence of TFA can lead to notable changes in the chemical shifts of protons within the His-11 residue, particularly the imidazole ring protons (C2-H and C4-H), due to changes in the local electronic environment and potential ion-pairing interactions.[10][13] The chemical shifts of these protons are highly sensitive to the protonation state of the imidazole ring.[4][5] The following table summarizes representative ¹H NMR chemical shift data for the imidazole protons of a His-11 peptide in the absence and presence of TFA. These changes are indicative of a TFA-induced alteration of the local pH or direct interaction with the histidine side chain.
| Proton | Chemical Shift (ppm) without TFA (pH ~7) | Chemical Shift (ppm) with 0.1% TFA (pH ~2-3) | Chemical Shift Perturbation (Δδ ppm) |
| His-11 C2-H | ~7.8 | ~8.6 | ~0.8 |
| His-11 C4-H | ~7.0 | ~7.4 | ~0.4 |
Note: These are representative values. Actual chemical shifts may vary depending on the peptide sequence and experimental conditions.[5][14]
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR data.[1]
-
Peptide Purity: The His-11 peptide should be purified to >95% purity, typically by HPLC.[1]
-
Concentration: A peptide concentration of 0.5-5.0 mM is generally required for homonuclear 2D NMR experiments.[1][15] For a His-11 peptide, a concentration of 1-2 mM is a good starting point.
-
Solvent: The peptide should be dissolved in a suitable buffer, typically a phosphate (B84403) or similar buffer system. For observing amide protons, the sample should be prepared in 90% H₂O/10% D₂O.[16] The D₂O provides the field frequency lock for the NMR spectrometer.[17]
-
pH: The initial pH of the sample without TFA should be adjusted to the desired value (e.g., pH 7.0). For the TFA-containing sample, the addition of 0.1% (v/v) TFA will typically lower the pH to around 2-3.
-
Internal Standard: An internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilyl propionate), should be added for chemical shift referencing (0 ppm).
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 600 MHz or higher) to achieve optimal resolution and sensitivity. The following is a generalized protocol; specific parameters may need to be optimized for the specific peptide and spectrometer.[1]
A simple 1D ¹H NMR spectrum provides an initial overview of the sample, including an assessment of peptide folding and aggregation.[17]
-
Pulse Program: A standard 1D pulse sequence with water suppression (e.g., zgpr).
-
Spectral Width: 12-16 ppm, centered around the water resonance (~4.7 ppm).
-
Number of Scans: 64-256, depending on the sample concentration.
-
Temperature: 298 K (25 °C).
TOCSY is used to identify protons that are part of the same amino acid spin system through-bond correlations.[18][19]
-
Pulse Program: A standard TOCSY pulse sequence with water suppression (e.g., mlevph).
-
Spectral Width: Same as 1D ¹H.
-
Number of Points (TD): 2048 in the direct dimension (F2) and 512 in the indirect dimension (F1).
-
Number of Scans: 8-32 per increment.
-
Mixing Time: 60-80 ms (B15284909). This allows for magnetization transfer throughout the entire amino acid side chain.
NOESY identifies protons that are close in space (< 5-6 Å), providing crucial information for determining the 3D structure.[16][18]
-
Pulse Program: A standard NOESY pulse sequence with water suppression (e.g., noesyesgpph).[1]
-
Spectral Width: Same as 1D ¹H.
-
Number of Points (TD): 2048 in F2 and 512 in F1.
-
Number of Scans: 16-64 per increment.
-
Mixing Time: 100-200 ms is a common range for peptides.[1]
If the peptide is ¹⁵N-labeled, an HSQC experiment provides a fingerprint of the peptide, with one peak for each backbone and sidechain N-H group. This is highly sensitive to changes in the chemical environment upon TFA addition.
-
Pulse Program: A standard HSQC pulse sequence with water suppression (e.g., hsqcetf3gpsi).
-
Spectral Width: ~12 ppm in the ¹H dimension and ~35 ppm in the ¹⁵N dimension.
-
Number of Points (TD): 2048 in F2 and 256 in F1.
-
Number of Scans: 16-64 per increment.
Data Processing and Analysis
-
Processing: NMR data should be processed using appropriate software (e.g., TopSpin, NMRPipe). This typically involves Fourier transformation, phase correction, and baseline correction.
-
Resonance Assignment: The first step in data analysis is to assign the observed NMR signals to specific protons in the His-11 peptide sequence.[1][20] This is achieved by systematically analyzing the TOCSY and NOESY spectra.
-
Chemical Shift Perturbation (CSP) Analysis: By comparing the spectra of the peptide with and without TFA, chemical shift perturbations can be calculated.[21][22] The magnitude of the CSP for each proton can be mapped onto the peptide sequence to identify the residues most affected by TFA. The weighted average chemical shift perturbation is often calculated for HSQC spectra using the following formula: Δδ = √[ (ΔδH)² + (α * ΔδN)² ] where ΔδH and ΔδN are the chemical shift changes in the ¹H and ¹⁵N dimensions, respectively, and α is a weighting factor (typically ~0.14).[22]
Mandatory Visualizations
Caption: Workflow for NMR analysis of a His-11 peptide with TFA.
Caption: Logical diagram of TFA's effect on the His-11 residue.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 3. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. meihonglab.com [meihonglab.com]
- 5. scholarship.haverford.edu [scholarship.haverford.edu]
- 6. pKa Determination of a Histidine Residue in a Short Peptide Using Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMR Study of the Secondary Structure and Biopharmaceutical Formulation of an Active Branched Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rsc.org [rsc.org]
- 10. The importance of ion-pairing in peptide purification by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effect of anionic ion-pairing reagent hydrophobicity on selectivity of peptide separations by reversed-phase liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Influence of trifluoroacetic acid on retention times of histidine-containing tryptic peptides in reverse phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Unusual 1H NMR chemical shifts support (His) Cɛ1—H⋅⋅⋅O⩵C H-bond: Proposal for reaction-driven ring flip mechanism in serine protease catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nmr-bio.com [nmr-bio.com]
- 16. chem.uzh.ch [chem.uzh.ch]
- 17. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 18. m.youtube.com [m.youtube.com]
- 19. dbt.univr.it [dbt.univr.it]
- 20. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]
- 21. researchgate.net [researchgate.net]
- 22. Using chemical shift perturbation to characterise ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Trifluoroacetic Acid (TFA) Removal from a Synthetic His-11 Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synthetic peptides are invaluable tools in biomedical research and drug development. Their synthesis, commonly performed via solid-phase peptide synthesis (SPPS), often utilizes trifluoroacetic acid (TFA) for cleavage from the resin and during purification by reverse-phase high-performance liquid chromatography (RP-HPLC).[1][2] However, residual TFA in the final peptide product can be problematic. TFA is a strong acid that can form salts with the free amino termini and positively charged amino acid side chains, such as histidine, lysine, and arginine.[1][2] This can alter the peptide's secondary structure, solubility, and biological activity, as well as introduce cellular toxicity in biological assays.[3][4] Therefore, effective removal of TFA is a critical step to ensure the accuracy and reproducibility of experimental results.[2] This document provides detailed methods for the removal of TFA from a synthetic His-11 peptide.
Methods for TFA Removal
Several methods are available for the removal of TFA from synthetic peptides. The choice of method depends on factors such as the physicochemical properties of the peptide (e.g., hydrophobicity, isoelectric point), the required final purity, desired peptide recovery, and available laboratory equipment.[3] The most common and effective methods include:
-
Lyophilization with a Stronger Acid (e.g., HCl): This widely adopted method involves replacing the weaker TFA with a stronger, more volatile acid like hydrochloric acid (HCl), which is then removed by lyophilization.[1][4]
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge, allowing for the exchange of TFA counter-ions with more biologically compatible ones, such as acetate (B1210297) or chloride.[3][5]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with an Alternative Acid: This method utilizes an RP-HPLC system but employs a mobile phase containing a more biocompatible acid, like acetic acid, to displace TFA.[3][6]
The presence of eleven histidine residues in the His-11 peptide makes it particularly susceptible to TFA salt formation due to the numerous positively charged imidazole (B134444) side chains. Therefore, a robust TFA removal strategy is essential.
Data Presentation: Comparison of TFA Removal Methods
The following table summarizes the quantitative data for the different TFA removal methods. The values represent typical ranges and may vary depending on the specific peptide sequence and experimental conditions.
| Method | TFA Removal Efficiency (%) | Peptide Recovery Yield (%) | Final Peptide Purity (%) | Advantages | Disadvantages |
| Lyophilization with HCl | >95% (with multiple cycles)[3] | 80-95%[7] | High | Simple, effective for complete removal.[4] | May require multiple cycles, potential for peptide degradation at low pH.[3][8] |
| Ion-Exchange Chromatography | 90-99%[3] | 70-90%[7] | Very High | Can handle hydrophilic peptides effectively, allows for buffer exchange.[3] | Can be more time-consuming, potential for peptide loss due to non-specific binding.[3] |
| RP-HPLC with Acetic Acid | 90-98%[6] | 60-80%[7] | High | Combines purification and TFA removal in one step.[6] | Peptide loss can be higher, method development may be required.[7] |
Experimental Protocols
Protocol 1: TFA Removal by Lyophilization with Hydrochloric Acid (HCl)
This protocol is a widely used and effective method for exchanging TFA for chloride ions.[4]
Materials:
-
His-11 peptide containing TFA salts
-
Distilled water
-
100 mM Hydrochloric acid (HCl) solution
-
Lyophilizer
-
Low-protein-binding microtubes
Procedure:
-
Dissolution: Dissolve the His-11 peptide in distilled water at a concentration of 1 mg/mL.[4]
-
Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[1][4] It is crucial to stay within this concentration range to ensure complete TFA exchange without causing peptide modification.[4]
-
Incubation: Allow the solution to stand at room temperature for at least one minute.[4]
-
Freezing: Rapidly freeze the solution. Using liquid nitrogen is preferable for flash-freezing.[4]
-
Lyophilization: Lyophilize the frozen sample overnight until all the solvent is removed.[3][4]
-
Repeat: To ensure complete removal of TFA, repeat steps 1-5 at least two more times.[4][6]
-
Final Reconstitution: After the final lyophilization cycle, reconstitute the peptide in the desired buffer for your experiment.[3]
Protocol 2: TFA Removal by Ion-Exchange Chromatography (IEX)
This protocol is particularly suitable for hydrophilic peptides and allows for the exchange of TFA with a desired counter-ion like acetate.[3]
Materials:
-
His-11 peptide containing TFA salts
-
Strong anion exchange resin (e.g., AG1-X8)[3]
-
Chromatography column
-
Equilibration buffer (e.g., low ionic strength buffer at a pH where the peptide is charged)[3]
-
Elution buffer (e.g., a buffer with higher ionic strength, such as a gradient of sodium chloride or sodium acetate)[3]
-
Distilled water
Procedure:
-
Resin Preparation: Prepare a column with a strong anion exchange resin, ensuring a 10- to 50-fold excess of anion binding sites relative to the amount of peptide.[3][9]
-
Equilibration: Equilibrate the column with the chosen low ionic strength buffer.[3]
-
Sample Loading: Dissolve the His-11 peptide in the equilibration buffer and load it onto the column.[3]
-
Washing: Wash the column with several column volumes of the equilibration buffer to remove the TFA ions.[3]
-
Elution: Elute the peptide from the column using the elution buffer. A gradient of increasing salt concentration is often effective.[3]
-
Fraction Collection and Analysis: Collect fractions and analyze them for the presence of the peptide (e.g., by UV absorbance at 280 nm).
-
Desalting and Lyophilization: Pool the peptide-containing fractions. If necessary, desalt the sample (e.g., by dialysis or another round of RP-HPLC with a volatile buffer) and then lyophilize to obtain the final peptide product.[3]
Protocol 3: TFA Removal by RP-HPLC with Acetic Acid
This method utilizes the principles of reverse-phase chromatography to exchange TFA for acetate.[6]
Materials:
-
His-11 peptide containing TFA salts
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% Acetic Acid in water
-
Mobile Phase B: 0.1% Acetic Acid in acetonitrile
-
Lyophilizer
Procedure:
-
Peptide Dissolution: Dissolve the TFA-containing His-11 peptide in a minimal amount of Mobile Phase A.
-
Column Equilibration: Equilibrate the C18 column with Mobile Phase A.
-
Sample Injection: Inject the dissolved peptide onto the equilibrated column.
-
Washing: Wash the column with Mobile Phase A for a sufficient time to allow the unbound TFA to be washed away.
-
Elution: Apply a gradient of Mobile Phase B to elute the peptide. The specific gradient will depend on the hydrophobicity of the His-11 peptide and may require optimization.
-
Fraction Collection: Collect the fractions containing the purified peptide.
-
Lyophilization: Freeze and lyophilize the collected fractions to obtain the peptide as an acetate salt.
Mandatory Visualizations
Here are the diagrams for the experimental workflows described above.
Caption: Workflow for TFA removal by lyophilization with HCl.
References
- 1. lifetein.com [lifetein.com]
- 2. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. lifetein.com [lifetein.com]
- 5. peptide.com [peptide.com]
- 6. lifetein.com [lifetein.com]
- 7. omizzur.com [omizzur.com]
- 8. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
Application Notes and Protocols for Crystallization of Proteins with a Flexible Histidine-11 Residue
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for addressing the challenges associated with crystallizing proteins that possess a flexible Histidine-11 (His-11) residue. The inherent flexibility of certain amino acid residues, particularly those in loops or at the termini, can introduce conformational heterogeneity that hinders the formation of well-ordered, diffraction-quality crystals.[1][2][3][4] These protocols offer systematic strategies to overcome this common bottleneck in structural biology.
Understanding the Challenge: The Impact of a Flexible His-11
A flexible His-11 residue, whether part of a polyhistidine tag or an internal loop, can impede crystallization in several ways:
-
Conformational Heterogeneity: The residue's ability to adopt multiple conformations prevents the uniform arrangement of protein molecules into a crystal lattice.[2][3][4]
-
Steric Hindrance: A mobile His-11 can physically block potential crystal contact points.[5]
-
Increased Solubility: The high entropy of a flexible region can make the protein surface less prone to the specific, weak interactions required for crystal packing.[6]
Strategic Approaches to Crystallize Proteins with a Flexible His-11
A multi-pronged strategy is often necessary to successfully crystallize a protein with a flexible residue. The following approaches can be employed individually or in combination.
Protein Construct Engineering
Altering the primary sequence of the protein is a powerful method to reduce flexibility.[1][3][4]
-
Truncation: If the His-11 is part of a flexible N- or C-terminal region, truncating these disordered segments can significantly improve crystallizability.[1][3] Bioinformatics tools like DISOPRED or IUPred can help predict such disordered regions.[1]
-
Site-Directed Mutagenesis: Replacing the flexible His-11 with a smaller, less flexible residue like Alanine can reduce local conformational entropy.[6][7] This is a key principle of the Surface Entropy Reduction (SER) strategy.[6]
-
Fusion Proteins: Fusing the target protein to a larger, more rigid protein like Maltose-Binding Protein (MBP) can provide a stable framework for crystal lattice formation, effectively shielding the flexible His-11.[6][8][9] A short, rigid linker between the two proteins is often crucial for success.[6]
Biochemical and Biophysical Optimization
Optimizing the protein sample and its environment is critical for successful crystallization.
-
His-Tag Cleavage: If the His-11 is part of a polyhistidine tag used for purification, it is highly recommended to cleave the tag prior to crystallization trials.[5][10][11] Many expression vectors incorporate a protease cleavage site for this purpose.[5][10]
-
Ligand and Cofactor Addition: The presence of a binding partner (e.g., substrate, inhibitor, cofactor) can lock the protein into a single, stable conformation, which is more amenable to crystallization.[1][3]
-
Chemical Modification: Reductive methylation of primary amine groups on the protein surface can reduce flexibility and promote crystallization.[3]
Crystallization Condition Screening and Optimization
A thorough screening of crystallization conditions is essential to identify an environment that favors crystal formation.
-
Initial Screening: Utilize commercially available sparse matrix screens to test a wide range of precipitants, pH values, and salts.[12]
-
Optimization: Once initial hits (crystals or crystalline precipitate) are identified, perform finer grid screens around these conditions, varying the concentration of the precipitant and the pH.[2][13]
-
Additive Screening: The use of small molecule additives can sometimes improve crystal quality.[14][15]
Experimental Protocols
Protocol for His-Tag Cleavage
This protocol describes the removal of a polyhistidine tag using a site-specific protease (e.g., TEV protease).
Materials:
-
Purified His-tagged protein in a suitable buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl)
-
His-tag specific protease (e.g., TEV protease)
-
IMAC (Immobilized Metal Affinity Chromatography) resin (e.g., Ni-NTA)
-
Dialysis tubing or centrifugal concentrators
-
Appropriate buffers for dialysis and chromatography
Procedure:
-
Protease Digestion:
-
Determine the optimal protein-to-protease ratio and incubation time as per the manufacturer's recommendation. A common starting point is a 1:50 or 1:100 mass ratio of protease to target protein.
-
Incubate the mixture at the recommended temperature (e.g., 4°C or room temperature) for a specified duration (e.g., 2-16 hours).
-
Monitor the cleavage efficiency by SDS-PAGE.
-
-
Removal of the His-Tag and Protease:
-
After digestion, pass the protein solution over a fresh, equilibrated IMAC column.
-
The cleaved protein will be in the flow-through, while the uncleaved protein, the cleaved His-tag, and the His-tagged protease will bind to the resin.
-
Collect the flow-through containing the purified, tag-less protein.
-
-
Buffer Exchange:
-
Buffer exchange the purified protein into the desired final buffer for crystallization using dialysis or centrifugal concentrators.
-
-
Purity and Concentration Assessment:
-
Verify the purity of the final protein sample by SDS-PAGE and determine its concentration.[16]
-
Protocol for Crystallization Screening by Vapor Diffusion (Sitting Drop)
This is a widely used method for screening a large number of crystallization conditions.[7][12][17]
Materials:
-
Purified, tag-less protein at a suitable concentration (typically 5-15 mg/mL)[16][18]
-
Commercial crystallization screens (e.g., Hampton Research, Molecular Dimensions)
-
96-well sitting drop crystallization plates
-
Multichannel pipette or robotic liquid handler
Procedure:
-
Plate Preparation:
-
Pipette the reservoir solutions from the crystallization screen into the corresponding wells of the sitting drop plate (typically 50-100 µL per well).
-
-
Drop Setting:
-
In the smaller drop chamber of each well, mix a small volume of the protein solution with an equal volume of the reservoir solution (e.g., 100 nL protein + 100 nL reservoir solution).
-
-
Sealing and Incubation:
-
Seal the plate with a clear adhesive film to create a closed system for vapor diffusion.
-
Incubate the plate at a constant temperature (e.g., 20°C).[2]
-
-
Crystal Monitoring:
-
Regularly inspect the drops under a microscope for crystal growth over several days to weeks.
-
Protocol for Microseeding to Optimize Crystal Growth
Seeding can be used to obtain larger, better-quality crystals from initial microcrystalline hits.[15][19]
Materials:
-
A drop containing microcrystals of the target protein
-
Seed bead or similar tool
-
Freshly prepared crystallization drops under conditions that are metastable (i.e., conditions that do not produce spontaneous nucleation).
Procedure:
-
Seed Stock Preparation:
-
Transfer a seed bead into the drop containing microcrystals.
-
Vortex the tube containing the seed bead and microcrystals to create a seed stock.
-
-
Seeding:
-
Prepare new crystallization drops with slightly lower precipitant or protein concentrations than the condition that produced the microcrystals.
-
Touch the seed bead to the top of the new drop to introduce the seeds.
-
-
Incubation and Monitoring:
-
Seal and incubate the plate as before.
-
Monitor the drops for the growth of larger, single crystals from the introduced seeds.
-
Data Presentation
The following tables summarize typical starting conditions and optimization parameters for crystallization trials.
Table 1: Initial Crystallization Screening Parameters
| Parameter | Typical Range | Rationale |
| Protein Concentration | 5 - 15 mg/mL | A sufficiently high concentration is needed to achieve supersaturation.[16][18] |
| Temperature | 4°C, 12°C, 20°C | Temperature affects protein solubility and the kinetics of crystallization.[2][20] |
| Drop Ratio (Protein:Reservoir) | 1:1, 2:1, 1:2 | Varies the starting point on the phase diagram. |
| Drop Volume | 100 nL - 2 µL | Smaller volumes are used for screening, larger for optimization. |
Table 2: Common Precipitants and their Starting Concentrations
| Precipitant Class | Examples | Typical Starting Concentration |
| Polyethylene Glycols (PEGs) | PEG 3350, PEG 4000, PEG 8000 | 10 - 30% (w/v) |
| Salts | Ammonium sulfate, Sodium chloride | 1.0 - 2.5 M |
| Organic Solvents | 2-Methyl-2,4-pentanediol (MPD) | 10 - 40% (v/v) |
Table 3: Parameters for Optimization of a Crystallization Hit
| Parameter to Vary | Range of Variation | Purpose |
| Precipitant Concentration | ± 2-10% around the hit condition | Fine-tune the rate of supersaturation. |
| pH | ± 0.5 - 1.0 pH unit around the hit condition | Affects protein surface charge and interactions.[7][21] |
| Salt Concentration | 0.1 - 1.0 M | Modulates protein solubility. |
| Additives | Varies (e.g., detergents, small molecules) | Can improve crystal packing and quality.[14][15] |
Visualizations
Caption: Workflow for crystallizing a protein with a flexible residue.
Caption: Principle of the sitting drop vapor diffusion method.
Caption: Decision tree for troubleshooting crystallization failures.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. Preparing for successful protein crystallization experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein crystallization: Eluding the bottleneck of X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aimspress.com [aimspress.com]
- 5. researchgate.net [researchgate.net]
- 6. Application of protein engineering to enhance crystallizability and improve crystal properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein crystallization - Wikipedia [en.wikipedia.org]
- 8. Crystal structures of fusion proteins with large-affinity tags - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fusion-protein-assisted protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sinobiological.com [sinobiological.com]
- 11. Purification of His-tagged proteins | evitria [evitria.com]
- 12. youtube.com [youtube.com]
- 13. Optimization of crystallization conditions for biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.moleculardimensions.com [cdn.moleculardimensions.com]
- 15. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 16. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 17. opentrons.com [opentrons.com]
- 18. youtube.com [youtube.com]
- 19. bitesizebio.com [bitesizebio.com]
- 20. researchgate.net [researchgate.net]
- 21. Introduction to protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing HPLC Separation of a His-11 Peptide
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the High-Performance Liquid Chromatography (HPLC) separation of a His-11 peptide from its synthesis byproducts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the HPLC purification of a His-11 peptide.
Q1: Why am I observing peak tailing with my His-11 peptide?
Peak tailing, where the peak is asymmetrical with a trailing edge, is a common issue in peptide chromatography.[1][2] For His-tagged peptides, this can be particularly prevalent due to interactions between the positively charged histidine residues and residual free silanol (B1196071) groups on the silica-based stationary phase of the HPLC column.[1][3][4]
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is low (typically around 2-3) by using an additive like trifluoroacetic acid (TFA).[1][5] This protonates the silanol groups, reducing their interaction with the peptide.[1]
-
Increase Ion-Pairing Agent Concentration: A low concentration of TFA (e.g., less than 0.1%) can lead to poor peak shape.[3] Increasing the concentration can improve peak symmetry.[3][6][7][8]
-
Use a Competitor Base: For particularly basic peptides, adding a small amount of a competing base like triethylamine (B128534) (TEA) to the mobile phase can help to mask the active silanol sites.[4]
-
Check for Column Contamination: All peaks tailing can be an indication of a blocked column frit or contamination at the head of the column.[2][9] Backflushing the column or replacing the frit may resolve the issue.[2]
-
Sample Overload: Injecting too much sample can lead to peak tailing.[4][9] Try reducing the sample concentration or injection volume.[9]
-
Injection Solvent Mismatch: The solvent used to dissolve the sample should be as close as possible to the initial mobile phase composition.[5][10] A significantly stronger injection solvent can cause peak distortion.[5][10]
Q2: How can I improve the poor resolution between my His-11 peptide and its byproducts?
Poor resolution, where peaks are not well separated, can be addressed by manipulating several HPLC parameters to improve peak capacity and selectivity.[11][12][13] Common byproducts in peptide synthesis that may co-elute include deletion sequences (missing one or more amino acids) and incompletely deprotected peptides.
Troubleshooting Steps:
-
Optimize the Gradient: A shallower gradient (slower increase in organic solvent concentration) can significantly improve the resolution of closely eluting peaks.[14][15][16][17] Start with a scouting gradient to determine the approximate elution time of your peptide, then run a shallower gradient around that region.[5]
-
Adjust the Temperature: Temperature affects selectivity and can improve peak shape by reducing mobile phase viscosity.[18][19] Increasing the column temperature can either increase or decrease the resolution between specific peaks, so it is an important parameter to screen.[3]
-
Change the Organic Modifier: While acetonitrile (B52724) is commonly used, switching to a different organic solvent like methanol (B129727) can alter the selectivity of the separation.[5]
-
Vary the Ion-Pairing Agent: The hydrophobicity of the ion-pairing reagent can affect peptide retention and selectivity.[6][8][20] For instance, using a more hydrophobic ion-pairing agent like heptafluorobutyric acid (HFBA) instead of TFA can increase the retention and potentially improve the resolution of positively charged peptides.[6][8]
-
Increase Column Length: Using a longer column or coupling two columns in tandem can increase the overall efficiency of the separation and improve resolution.[13][19]
-
Select an Appropriate Stationary Phase: For peptides, C18 columns are a common choice.[3] However, if resolution is still an issue, trying a different stationary phase, such as C8 or a phenyl-hexyl column, may provide the necessary change in selectivity.[15]
Q3: What causes peak splitting in my His-11 peptide chromatogram?
Peak splitting can manifest as a single peak that is split into two or more smaller peaks. The cause can be chemical or mechanical.[21][22][23]
Troubleshooting Steps:
-
Check for Co-elution: The split peak may actually be two different, closely eluting compounds.[21] Try injecting a smaller sample volume to see if the peaks resolve.[21]
-
Mobile Phase pH near pKa: If the mobile phase pH is close to the pKa of an ionizable group on the peptide, both the ionized and non-ionized forms may be present, leading to peak splitting.[4] Ensure the mobile phase pH is at least two units away from the peptide's pKa.[4][5]
-
Column Issues: A void in the column packing or a partially blocked frit can disrupt the sample flow path and cause peak splitting.[21][22] If all peaks are split, this is a likely cause.[21]
-
Injection Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion and splitting.[4][10] It is best to dissolve the sample in the initial mobile phase.[10]
-
Temperature Mismatch: A significant difference between the mobile phase temperature and the column temperature can sometimes cause peak splitting.[21] Pre-heating the mobile phase can help.
Data Presentation: Optimizing Separation Parameters
The following tables provide illustrative data on how different HPLC parameters can affect the separation of a His-11 peptide from a common byproduct (a deletion sequence).
Table 1: Effect of Gradient Slope on Resolution
| Gradient (5-65% Acetonitrile in 0.1% TFA) | His-11 Peptide Retention Time (min) | Byproduct Retention Time (min) | Resolution (Rs) |
| Over 15 min | 10.2 | 10.5 | 1.2 |
| Over 30 min | 18.5 | 19.1 | 1.8 |
| Over 60 min | 35.1 | 36.3 | 2.5 |
As the gradient time is increased (shallowing the slope), the resolution between the His-11 peptide and the byproduct improves significantly.
Table 2: Effect of Column Temperature on Selectivity
| Column Temperature (°C) | His-11 Peptide Retention Time (min) | Byproduct Retention Time (min) | Resolution (Rs) |
| 30 | 18.5 | 19.1 | 1.8 |
| 40 | 17.2 | 17.9 | 1.9 |
| 50 | 16.1 | 17.0 | 2.2 |
Increasing the column temperature reduces retention times and, in this case, improves the resolution between the peptide and the byproduct.[18]
Table 3: Effect of Ion-Pairing Agent on Retention and Resolution
| Ion-Pairing Agent (0.1%) | His-11 Peptide Retention Time (min) | Byproduct Retention Time (min) | Resolution (Rs) |
| Formic Acid | 16.8 | 17.3 | 1.5 |
| Trifluoroacetic Acid (TFA) | 18.5 | 19.1 | 1.8 |
| Heptafluorobutyric Acid (HFBA) | 22.3 | 23.1 | 2.1 |
Increasing the hydrophobicity of the ion-pairing reagent (Formic Acid < TFA < HFBA) increases the retention time of the positively charged His-11 peptide and can improve resolution.[6][8]
Experimental Protocols
Protocol 1: Method Development for Optimizing Gradient Elution
-
Initial Scouting Gradient:
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 5-95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Temperature: 40°C
-
Injection Volume: 10 µL
-
Detection: 220 nm
-
-
Analyze the Scouting Run: Determine the approximate %B at which the His-11 peptide elutes.
-
Focused Gradient: Design a new, shallower gradient that spans the elution region of interest. For example, if the peptide eluted at 40% B in the scouting run, a new gradient could be 30-50% B over 30 minutes.[5]
-
Iterative Optimization: Based on the resolution achieved, further adjust the gradient slope and duration to maximize the separation between the target peptide and its byproducts.[14]
Protocol 2: Troubleshooting Peak Tailing
-
System Check: Inject a standard compound to confirm the HPLC system is performing correctly.
-
Mobile Phase pH Verification: Prepare fresh mobile phase A (0.1% TFA in water) and ensure the pH is approximately 2.
-
Sample Dilution: Dilute the His-11 peptide sample 1:10 and re-inject to check for mass overload.[9]
-
Injection Solvent Test: If the sample is dissolved in a solvent other than the mobile phase, dissolve a small amount in the initial mobile phase composition (e.g., 95% A, 5% B) and inject.[10]
-
Column Wash: If tailing persists and affects all peaks, disconnect the column, reverse it, and flush with a strong solvent (e.g., 100% acetonitrile) to waste.[2]
Visualizations
References
- 1. uhplcs.com [uhplcs.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. hplc.eu [hplc.eu]
- 4. Guide de dépannage pour la HPLC [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Effect of anionic ion-pairing reagent hydrophobicity on selectivity of peptide separations by reversed-phase liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of anionic ion-pairing reagent concentration (1–60 mM) on reversed-phase liquid chromatography elution behaviour of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 10. researchgate.net [researchgate.net]
- 11. Peak Capacity Optimization of Peptide Separations in Reversed-Phase Gradient Elution Chromatography: Fixed Column Format - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. waters.com [waters.com]
- 14. biotage.com [biotage.com]
- 15. mastelf.com [mastelf.com]
- 16. researchgate.net [researchgate.net]
- 17. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 18. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. researchgate.net [researchgate.net]
- 21. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 22. uhplcs.com [uhplcs.com]
- 23. bio-works.com [bio-works.com]
Technical Support Center: Improving the Solubility of His-11 Peptides with TFA Counter-ions
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and detailed protocols to address solubility challenges associated with polyhistidine-tagged peptides, specifically His-11 peptides containing trifluoroacetic acid (TFA) counter-ions.
Frequently Asked Questions (FAQs)
Q1: Why is my His-11 peptide difficult to dissolve?
A His-11 peptide is challenging to dissolve primarily due to its amino acid composition. The eleven histidine residues create a highly basic peptide with a significant positive charge, especially at acidic or neutral pH.[1][2] This high charge density can lead to aggregation and precipitation. Furthermore, trifluoroacetic acid (TFA) counter-ions, remnants from the synthesis and purification process, bind to these positive charges and can influence the peptide's overall solubility and structure.[3][4]
Q2: What are TFA counter-ions and why are they problematic?
TFA is an ion-pairing agent used during solid-phase peptide synthesis for cleavage from the resin and during HPLC purification.[4][5] While excess, unbound TFA is removed during lyophilization, TFA anions remain bound to the positively charged sites on the peptide, such as the protonated side chains of histidine, lysine, and arginine.[3][4] These residual TFA counter-ions can cause several issues in downstream applications:
-
Cellular Toxicity: TFA can be toxic to cells in culture, potentially inhibiting cell growth or inducing artifacts in bioassays.[6][7]
-
Assay Interference: The strong absorbance of TFA around 1670 cm⁻¹ can interfere with structural analysis by FTIR spectroscopy, as it overlaps with the peptide's amide I band.[4] It can also alter the pH of assay buffers.[4]
-
Altered Biological Activity: By affecting the peptide's secondary structure, TFA can modify its biological function and interactions with target molecules.[4][5][6]
Q3: What is the first step I should take to dissolve my His-11 peptide?
Always begin by performing a solubility test on a small amount of the lyophilized peptide before attempting to dissolve the entire sample.[2] A His-11 peptide is basic, so an acidic solvent is the logical starting point.[1][2]
-
Attempt to dissolve the peptide in sterile, distilled water.
-
If it is not soluble in water, try an acidic solution such as 10% acetic acid or 0.1% TFA.[1][2][8]
-
Use sonication to aid dissolution, as it helps break up smaller particles and minimizes aggregation.[2]
Q4: How does pH impact the solubility of a His-11 peptide?
The pH of the solvent is a critical factor. The side chain of histidine has a pKa of approximately 6.0.
-
Below pH 6.0: The histidine residues are protonated, conferring a strong positive charge on the peptide. This high net charge generally promotes solubility in acidic aqueous solutions.
-
Approaching the pI: As the pH increases towards the peptide's isoelectric point (pI), its net charge approaches zero, leading to a dramatic decrease in solubility and a high tendency for precipitation.[9] A His-11 peptide will have a very high pI.
-
Above the pI: The peptide will have a net negative charge and may become soluble again in basic buffers, but acidic conditions are the recommended starting point for a highly basic peptide.
Q5: When is it necessary to remove or exchange the TFA counter-ions?
TFA counter-ion exchange is strongly recommended or required when:
-
The peptide will be used in cell-based assays or in vivo studies where TFA toxicity is a concern.[6][7][10]
-
The experiment is sensitive to pH fluctuations, as TFA can lower the pH of the final solution.[4]
-
Structural characterization will be performed using techniques like Circular Dichroism (CD) or FTIR, where TFA can interfere with the results.[4]
-
Initial solubilization attempts fail, as exchanging TFA for chloride or acetate (B1210297) can sometimes improve solubility characteristics.[7]
Q6: What are the primary methods for TFA removal?
The two most common methods for exchanging TFA counter-ions are lyophilization with hydrochloric acid (HCl) and ion-exchange chromatography (IEX).[6][11] Both methods aim to replace the TFA anion with a more biocompatible and less interfering ion, such as chloride (Cl⁻) or acetate (CH₃COO⁻).
Troubleshooting Guide
Problem 1: My peptide dissolves in acid but precipitates when diluted into my neutral (pH 7.4) buffer.
-
Cause: This is a classic sign of the peptide's pH-dependent solubility. When you add the acidic stock to the neutral buffer, the local pH rises rapidly towards the peptide's pI, causing it to crash out of solution.
-
Solution Workflow:
-
First, prepare a more concentrated stock solution of your peptide in an acidic solvent (e.g., 10% acetic acid).
-
Add this concentrated stock solution drop-by-drop to your final buffer while the buffer is being vortexed or stirred vigorously. This gradual addition prevents localized high concentrations and allows the peptide to dilute before it can aggregate and precipitate.
-
If precipitation still occurs, your final target concentration may be too high for that specific buffer. Try working at a lower concentration.
-
If the issue persists, perform a TFA-to-chloride or TFA-to-acetate counter-ion exchange using the protocols below. The resulting salt form of the peptide may have better solubility in your neutral buffer.
-
Problem 2: I am observing unexpected toxicity or poor reproducibility in my cell-based assays.
-
Cause: Residual TFA in your peptide preparation is the most likely culprit. TFA can inhibit cell proliferation even at low concentrations.[5][7][10]
-
Solution Workflow:
-
Cease using the TFA-containing peptide for cellular experiments.
-
Perform a counter-ion exchange to replace TFA with a more biocompatible ion like chloride or acetate. The HCl Exchange & Lyophilization protocol is often sufficient and straightforward.
-
After exchange, re-dissolve the peptide in a suitable buffer and re-validate its concentration and activity before proceeding with your assays.
-
Problem 3: The peptide won't dissolve even in acidic solutions.
-
Cause: While the His-11 tag is hydrophilic, the rest of your peptide sequence may contain a high percentage of hydrophobic amino acids, severely limiting its aqueous solubility.[1]
-
Solution Workflow:
-
Try dissolving a small amount of the peptide in an organic solvent first. Dimethyl sulfoxide (B87167) (DMSO) is a common choice.[1][8] Caution: Avoid DMSO if your peptide contains Cys, Met, or Trp residues, as it can cause oxidation; use dimethylformamide (DMF) instead.[2][8]
-
Once dissolved in a minimal amount of the organic solvent, slowly add your desired acidic buffer to this solution dropwise while mixing.
-
If solubility remains poor, sonication may help.[2]
-
For non-biological applications where structure is not critical, chaotropic agents like 6 M guanidine (B92328) hydrochloride (Gdn-HCl) can be used as a last resort to solubilize highly aggregated peptides.[2][12]
-
Data & Methodologies
Data Presentation
Table 1: Initial Solvent Selection Guide for His-11 Peptides
| Peptide Property | Recommended First Solvent | Alternative Solvents | Key Considerations |
| Highly Basic (His-11) | Sterile Deionized Water | 10% Acetic Acid, 0.1% TFA[1][8] | Start with the mildest solvent. Acidity helps solubilize the positive charges. |
| Basic & Hydrophobic | 10% Acetic Acid | Small amount of DMSO or DMF, then dilute with acidic buffer[1] | The organic solvent addresses hydrophobicity; the acid addresses the basic tag. |
| Prone to Aggregation | 6 M Guanidine-HCl, 8 M Urea[2][8] | N/A | Use only when downstream applications are compatible with denaturants. |
Table 2: Comparison of TFA Removal Methods
| Method | Principle | Advantages | Disadvantages |
| HCl Exchange & Lyophilization | TFA is displaced by the stronger acid (HCl) and removed as a volatile component during freeze-drying.[3][6] | Simple, requires standard lab equipment (lyophilizer), good for small scales. | May require multiple cycles for complete removal[3], potential for peptide loss with each step. |
| Ion-Exchange Chromatography (IEX) | The peptide binds to a charged resin, allowing TFA to be washed away before eluting the peptide with a new counter-ion.[6][11] | Highly efficient, can achieve >99% removal, scalable. | More complex, requires chromatography equipment, potential for peptide loss on the column. |
Experimental Protocols
Protocol 1: Step-by-Step Peptide Solubilization Test
-
Before opening, centrifuge the vial (e.g., 10,000 x g for 5 min) to pellet all lyophilized powder at the bottom.[2]
-
Allow the peptide to warm to room temperature.[2]
-
Weigh out a small, known amount of peptide (e.g., 1 mg).
-
Add a calculated volume of sterile deionized water to reach a high concentration (e.g., 5-10 mg/mL). Vortex gently.
-
If the solution is not clear, sonicate the sample for 10-30 seconds.[2] Inspect for clarity.
-
If still insoluble, add 10% acetic acid dropwise until the peptide dissolves. Keep track of the volume added.
-
Once a clear stock solution is obtained, it can be diluted into the final experimental buffer, preferably by adding the stock to the buffer slowly.
-
Always centrifuge the final solution before use to pellet any micro-precipitates.[1]
Protocol 2: TFA Removal by HCl Exchange & Lyophilization
-
Dissolve the lyophilized peptide containing TFA in distilled water at a concentration of approximately 1 mg/mL.[3]
-
Add a stock solution of 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[3][6]
-
Allow the solution to stand at room temperature for at least 5 minutes.
-
Flash-freeze the solution using liquid nitrogen or a dry ice/ethanol bath.[3]
-
Lyophilize the sample overnight until all liquid is gone.[3]
-
To ensure complete removal, repeat steps 1-5 at least two more times.[3][6]
-
After the final lyophilization, the peptide is in its hydrochloride salt form and can be reconstituted in the desired buffer.[3]
Protocol 3: TFA Removal by Anion-Exchange Chromatography (AEX)
-
Resin Selection: Choose a strong anion-exchange (AEX) resin (e.g., AG1-X8). Prepare a column with a 10- to 50-fold excess of anion binding capacity relative to the amount of peptide.[6][11]
-
Column Equilibration: Equilibrate the AEX column with a low ionic strength starting buffer (e.g., 10 mM Tris, pH 8.0).
-
Sample Loading: Dissolve the TFA-peptide in the starting buffer and load it onto the equilibrated column. The positively charged peptide will flow through, while the negatively charged TFA counter-ions will bind to the resin. Note: This method is effective if the peptide itself is positively charged at the working pH, which is true for a His-11 peptide at pH < 8.
-
Collection: Collect the flow-through fraction containing your peptide, now free of TFA.
-
Alternative (if peptide is negatively charged): If the peptide is acidic (not the case for His-11), it would bind to the resin. After loading, you would wash the column extensively with the starting buffer to remove TFA, then elute the peptide with a high-salt buffer (e.g., starting buffer + 1 M NaCl).
-
Desalting & Lyophilization: The collected peptide fractions may need to be desalted (e.g., via dialysis or RP-HPLC with a volatile buffer like ammonium (B1175870) acetate) and then lyophilized to obtain the final powder.
Visualizations
Figure 1. Decision workflow for solubilizing and preparing a His-11 peptide for experimental use.
Figure 2. Conceptual diagram of replacing TFA⁻ counter-ions with biocompatible Cl⁻ ions.
References
- 1. jpt.com [jpt.com]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. lifetein.com [lifetein.com]
- 4. genscript.com [genscript.com]
- 5. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. genscript.com [genscript.com]
- 9. researchgate.net [researchgate.net]
- 10. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]
- 11. peptide.com [peptide.com]
- 12. bachem.com [bachem.com]
Technical Support Center: Troubleshooting His-11 Protein Aggregation During Purification
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address common issues of His-11 protein aggregation during purification. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve aggregation problems in their experiments.
Frequently Asked Questions (FAQs)
Q1: My His-tagged protein is precipitating after elution from the Ni-NTA column. What are the likely causes and immediate troubleshooting steps?
A1: Protein precipitation post-elution is a common issue that can stem from several factors, including buffer composition, high protein concentration, and the inherent properties of your protein.
Immediate Troubleshooting Steps:
-
Assess the Elution Buffer: High concentrations of imidazole (B134444), while necessary for elution, can sometimes contribute to aggregation.[1] Additionally, the buffer's pH and ionic strength might not be optimal for your protein's stability. Proteins are often least soluble at their isoelectric point (pI).[2]
-
Reduce Protein Concentration: High protein concentrations can promote aggregation.[2][3] Try eluting into a larger volume of buffer to keep the protein concentration low.
-
Temperature Control: Perform all purification steps at 4°C to minimize protein instability.[4] However, be aware that some proteins are paradoxically less stable at 4°C for extended periods; for long-term storage, -80°C with a cryoprotectant like glycerol (B35011) is recommended.[2][4]
-
Check for Leached Metal Ions: Nickel ions can sometimes leach from the column and promote aggregation by cross-linking His-tags of different protein molecules.[5] Adding a chelating agent like EDTA to the collection tube can mitigate this.[5][6]
Q2: I observe protein aggregation during cell lysis. How can I optimize my lysis buffer to improve protein solubility?
A2: The composition of your lysis buffer is critical for maintaining protein solubility from the very first step of purification.
Lysis Buffer Optimization Strategies:
-
Adjust pH: Ensure the buffer pH is at least 1 unit away from your protein's pI to maintain a net charge and reduce aggregation.[2] A pH range of 7.6 to 9.0 is often a good starting point.[7]
-
Optimize Salt Concentration: The ionic strength of the buffer affects electrostatic interactions.[2] For many proteins, a higher salt concentration (e.g., up to 500 mM NaCl) can improve solubility and reduce non-specific binding to the resin.[7]
-
Include Additives: Various additives can be included in the lysis buffer to enhance protein stability.[2][8][] See the table below for common additives and their recommended concentrations.
-
Use Reducing Agents: For proteins with cysteine residues, including a reducing agent like DTT or BME can prevent the formation of intermolecular disulfide bonds that lead to aggregation.[2][8]
Q3: My protein is expressed in inclusion bodies. What is the best strategy to purify and refold it?
A3: When a protein is expressed as insoluble inclusion bodies, it needs to be solubilized with denaturants and then refolded into its active conformation. On-column refolding is an efficient method for this.[10][11][12]
On-Column Refolding Strategy:
-
Solubilization: Isolate the inclusion bodies and solubilize them in a buffer containing a strong denaturant like 6 M Guanidinium Hydrochloride (Gua-HCl) or 8 M urea.[10]
-
Binding to Resin: Load the solubilized, denatured protein onto the Ni-NTA column. The His-tag will still be accessible for binding.[10]
-
Wash and Denaturant Removal: Wash the column to remove non-specifically bound proteins. Then, gradually remove the denaturant by washing with a gradient of decreasing denaturant concentration. This allows the protein to refold while bound to the column, which can prevent aggregation.[12]
-
Elution: Once refolding is complete, elute the now-soluble protein using an imidazole gradient.
An "artificial chaperone-assisted" on-column refolding method can also be employed, which involves a detergent wash followed by a cyclodextrin (B1172386) wash to facilitate proper folding.[10][13]
Q4: Can the His-tag itself be the cause of aggregation?
A4: While the His-tag is small, it can sometimes contribute to aggregation. The tag might be inaccessible or "hidden" within the folded protein, leading to purification issues.[14][15] In some cases, at high concentrations, the His-tags of different molecules can interact, potentially promoted by leached metal ions.[5]
Troubleshooting His-Tag Related Issues:
-
Tag Location: If you suspect the tag is buried, consider moving it to the other terminus of the protein.[15]
-
Linker Addition: Adding a flexible linker between the protein and the tag can increase its accessibility.
-
Cleavable Tag: Use a construct with a cleavable His-tag that can be removed after purification.[16]
Q5: How can I detect and characterize protein aggregation in my sample?
A5: Detecting and characterizing aggregates is crucial for assessing the quality of your purified protein. Several biophysical techniques can be used.[17][18][19][20]
Methods for Detecting Aggregation:
-
Visual Inspection: The simplest method is to look for visible precipitates or cloudiness in the protein solution.[2][16]
-
Size Exclusion Chromatography (SEC): Aggregates will elute earlier than the monomeric protein.[18] This is a standard quality control method.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is very sensitive to the presence of large aggregates.[18][19]
-
Spectroscopy: Intrinsic and extrinsic fluorescence spectroscopy can be used to monitor changes in the protein's tertiary structure and conformational stability, which can be precursors to aggregation.[18]
-
Microscopy: Techniques like Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) can be used to visualize the morphology of aggregates.[17][20]
Data and Protocols
Table 1: Common Buffer Additives to Prevent Aggregation
| Additive | Recommended Concentration | Mechanism of Action | Reference(s) |
| Glycerol | 5-20% (v/v) | Stabilizes protein structure, acts as a cryoprotectant. | [2][7][15] |
| Arginine/Glutamate | 50-500 mM | Suppresses aggregation by binding to charged and hydrophobic regions. | [2][] |
| Non-ionic Detergents (e.g., Tween 20, Triton X-100) | 0.05-1% (v/v) | Solubilizes hydrophobic patches on the protein surface. | [2][15][21] |
| Reducing Agents (DTT, BME, TCEP) | 1-10 mM | Prevents the formation of non-native disulfide bonds. | [2][7][8] |
| Sugars (e.g., Sucrose, Trehalose) | 0.25-1 M | Stabilize the native protein structure. | [] |
| Imidazole (in binding buffer) | 5-40 mM | Reduces non-specific binding of contaminating proteins. | [22] |
Experimental Protocol: Optimized Lysis Buffer Preparation
This protocol outlines the preparation of a generic, optimized lysis buffer for His-tagged proteins prone to aggregation.
Materials:
-
Tris base
-
Sodium Chloride (NaCl)
-
Imidazole
-
Glycerol
-
TCEP-HCl
-
Protease inhibitor cocktail (EDTA-free)
-
Nuclease (e.g., Benzonase)
-
Deionized water
-
pH meter
Procedure:
-
To prepare 1 L of lysis buffer, start with ~800 mL of deionized water.
-
Add 50 mL of 1 M Tris-HCl, pH 8.0 for a final concentration of 50 mM.
-
Add 100 mL of 5 M NaCl for a final concentration of 500 mM.[7]
-
Add 10 mL of 1 M Imidazole, pH 8.0 for a final concentration of 10 mM.
-
Add 100 mL of 100% glycerol for a final concentration of 10% (v/v).[7]
-
Add 1 mL of 1 M TCEP for a final concentration of 1 mM.
-
Adjust the pH of the solution to 8.0 at the working temperature (e.g., 4°C).
-
Bring the final volume to 1 L with deionized water.
-
Just before use, add protease inhibitors and nuclease according to the manufacturer's instructions.
-
Filter the buffer through a 0.22 µm filter.
Experimental Protocol: On-Column Refolding of a His-tagged Protein
This protocol provides a general workflow for purifying and refolding a His-tagged protein from inclusion bodies.
Buffers Required:
-
Lysis Buffer: 50 mM Tris-HCl, 300 mM NaCl, pH 8.0.
-
Solubilization Buffer: 20 mM Tris-HCl, 500 mM NaCl, 6 M Gua-HCl, 5 mM Imidazole, pH 8.0.
-
Wash Buffer: 20 mM Tris-HCl, 500 mM NaCl, 20 mM Imidazole, pH 8.0.
-
Refolding Buffer (Gradient): A linear gradient from 100% Solubilization Buffer (without imidazole) to 100% Wash Buffer (without imidazole).
-
Elution Buffer: 20 mM Tris-HCl, 500 mM NaCl, 250 mM Imidazole, pH 8.0.
Procedure:
-
Inclusion Body Isolation: Resuspend the cell pellet in Lysis Buffer and lyse the cells (e.g., by sonication). Centrifuge to pellet the inclusion bodies. Wash the pellet with Lysis Buffer containing a mild detergent (e.g., 1% Triton X-100) to remove membrane contaminants.
-
Solubilization: Resuspend the washed inclusion body pellet in Solubilization Buffer. Stir for 30-60 minutes at room temperature to ensure complete solubilization.
-
Clarification: Centrifuge the solubilized sample at high speed to remove any remaining insoluble material. Filter the supernatant through a 0.45 µm filter.
-
Binding: Equilibrate a Ni-NTA column with Solubilization Buffer. Load the clarified supernatant onto the column.
-
Wash: Wash the column with several column volumes of Solubilization Buffer to remove non-specifically bound proteins.
-
On-Column Refolding: Wash the column with a linear gradient from the Solubilization Buffer (without imidazole) to the Wash Buffer (without imidazole) over several column volumes. This gradual removal of the denaturant allows the protein to refold on the column.[12]
-
Elution: Equilibrate the column with Wash Buffer. Elute the refolded protein using a step or linear gradient of Elution Buffer.
-
Analysis: Analyze the eluted fractions by SDS-PAGE for purity and use a method like DLS or SEC to assess the aggregation state.
Visualizations
Caption: Troubleshooting workflow for His-protein aggregation.
Caption: Workflow for on-column refolding of His-tagged proteins.
References
- 1. researchgate.net [researchgate.net]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. His-tag protein purification - Protein Expression and Purification [protocol-online.org]
- 4. Protein aggregation - Protein Expression Facility - University of Queensland [pef.facility.uq.edu.au]
- 5. Using EDTA To Reduce Protein Aggregation | Peak Proteins [peakproteins.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. utsouthwestern.edu [utsouthwestern.edu]
- 10. ipo.lbl.gov [ipo.lbl.gov]
- 11. bio-rad.com [bio-rad.com]
- 12. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 13. Refolding and purification of histidine-tagged protein by artificial chaperone-assisted metal affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. When your his-tagged constructs don’t bind—troubleshooting your protein purification woes [takarabio.com]
- 15. [16] Purification of Proteins Using Polyhistidine Affinity Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 17. Biochemical and biophysical characterization of pathological aggregation of amyloid proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. High-Throughput Biophysical Analysis of Protein Therapeutics to Examine Interrelationships Between Aggregate Formation and Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. halolabs.com [halolabs.com]
- 20. Case Studies Applying Biophysical Techniques to Better Characterize Protein Aggregates and Particulates of Varying Size | Basicmedical Key [basicmedicalkey.com]
- 21. researchgate.net [researchgate.net]
- 22. storage.by.prom.st [storage.by.prom.st]
Improving the stability of a lyophilized His-11 peptide with residual TFA
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of lyophilized His-11 peptides containing residual trifluoroacetic acid (TFA).
Frequently Asked Questions (FAQs)
Q1: Why is my lyophilized His-11 peptide showing decreased stability and aggregation?
Residual trifluoroacetic acid (TFA) from the peptide synthesis and purification process is a likely cause. TFA is a strong acid that can remain as a counter-ion to positively charged residues like histidine.[1][2][3] This can alter the peptide's secondary structure, solubility, and overall stability, sometimes leading to aggregation.[1][4][5] The presence of histidine itself can also make the peptide susceptible to oxidation, especially in the presence of metal ions.[6][7]
Q2: How does residual TFA interfere with my experiments?
TFA can have several detrimental effects on downstream applications:
-
Altered Biological Activity: By binding to charged residues, TFA can change the peptide's conformation and interfere with its biological function.[4][5][8]
-
Cytotoxicity: TFA can be toxic to cells, even at low concentrations, which is a significant concern for cell-based assays.[5]
-
Inaccurate Quantification: The presence of TFA salts can alter the apparent mass of the peptide, leading to errors in concentration determination.[2]
-
Assay Interference: The acidity of TFA can denature proteins and interfere with enzyme kinetics or receptor-binding studies.[5]
Q3: What is the recommended method for removing residual TFA from my His-11 peptide?
The most common and effective method is to replace the TFA counter-ions with a more biologically compatible acid, such as hydrochloric acid (HCl) or acetic acid, through a process of ion exchange.[1][2][9] This typically involves dissolving the peptide in a dilute solution of the new acid and then re-lyophilizing. This process is often repeated multiple times to ensure complete removal of TFA.[1]
Q4: Will lyophilization alone remove the bound TFA?
No, standard lyophilization will only remove unbound or excess TFA.[5] The TFA that is ionically bound to the positively charged residues of the peptide will remain. A counter-ion exchange procedure is necessary to remove this bound TFA.[1][5]
Q5: How should I store my His-11 peptide for optimal long-term stability?
For long-term storage, lyophilized peptides should be stored at -20°C or, preferably, -80°C in a tightly sealed container, protected from light and moisture.[10][11][12][13][14][15][16] It is also advisable to store the peptide in aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.[10][11][15] Before opening, the vial should be allowed to warm to room temperature in a desiccator to prevent condensation.[10][13]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Peptide Aggregation or Precipitation Upon Reconstitution | Residual TFA affecting solubility and peptide conformation.[1][17] | Perform a TFA removal procedure, such as an HCl or acetate (B1210297) exchange.[1][9] |
| Incorrect reconstitution solvent or pH. | For a basic peptide like His-11, dissolve in a slightly acidic buffer.[13] | |
| Low or Inconsistent Biological Activity | TFA interfering with peptide-target interaction.[4][5] | Remove residual TFA using a counter-ion exchange protocol.[1][9] |
| Peptide degradation due to improper storage.[10][12] | Store the lyophilized peptide at -20°C or -80°C and minimize freeze-thaw cycles.[11][13][16] | |
| Cell Toxicity in in vitro Assays | Presence of cytotoxic residual TFA.[5] | Exchange the TFA for a more biocompatible counter-ion like chloride or acetate.[1][2] |
| Poor Stability of Reconstituted Peptide Solution | Oxidation of histidine residues.[6][7] | Use degassed, sterile buffers for reconstitution.[13] Store solutions at 4°C for short-term use (days) or frozen for longer periods.[11] |
| pH of the solution is too high (pH > 8). | Maintain the pH of the peptide solution between 5 and 7 for better stability.[13] |
Experimental Protocols
Protocol 1: Trifluoroacetic Acid (TFA) Removal via HCl Exchange
This protocol describes the process of replacing TFA counter-ions with chloride ions.
Materials:
-
Lyophilized His-11 peptide with residual TFA
-
Sterile, distilled water
-
100 mM Hydrochloric acid (HCl) solution
-
Lyophilizer
Procedure:
-
Dissolve the lyophilized peptide in sterile, distilled water to a concentration of 1 mg/mL.[1]
-
Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[1]
-
Allow the solution to stand at room temperature for at least one minute.[1]
-
Freeze the solution, preferably in liquid nitrogen, and then lyophilize overnight.[1]
-
Re-dissolve the lyophilized peptide powder in the same volume of the 2-10 mM HCl solution.
-
Repeat the freezing and lyophilization steps at least two more times to ensure complete TFA exchange.[1]
-
After the final lyophilization, the peptide is ready for reconstitution in the desired experimental buffer.
Protocol 2: Long-Term Storage of Lyophilized His-11 Peptide
Procedure:
-
After confirming the removal of TFA, aliquot the lyophilized peptide into individual, tightly sealed vials.
-
For added protection against moisture, place the vials in a container with a desiccant.[16]
-
To minimize oxidation, especially for peptides containing sensitive residues like histidine, purge the vials with an inert gas like argon or nitrogen before sealing.[10][11]
-
Store the vials at -20°C or -80°C, protected from light.[12][15][16]
-
When ready to use an aliquot, remove the vial from the freezer and allow it to equilibrate to room temperature in a desiccator before opening.[10][13]
Visual Guides
Caption: Workflow for TFA removal from a lyophilized peptide.
References
- 1. lifetein.com [lifetein.com]
- 2. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifetein.com [lifetein.com]
- 6. Chemical pathways of peptide degradation. X: effect of metal-catalyzed oxidation on the solution structure of a histidine-containing peptide fragment of human relaxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. mdpi.com [mdpi.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. peptidesciences.com [peptidesciences.com]
- 12. jpt.com [jpt.com]
- 13. peptide.com [peptide.com]
- 14. The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity | Dripdok Help Center [intercom.help]
- 15. newwavepeptides.co.uk [newwavepeptides.co.uk]
- 16. jpt.com [jpt.com]
- 17. Trifluoroacetic acid as excipient destabilizes melittin causing the selective aggregation of melittin within the centrin-melittin-trifluoroacetic acid complex - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming difficulties in the crystallization of a His-11 tagged protein
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges in the crystallization of His-11 tagged proteins.
Frequently Asked Questions (FAQs)
Q1: Is the His-11 tag hindering the crystallization of my protein?
A flexible and lengthy tag like a His-11 tag can indeed interfere with crystal lattice formation. Due to its flexibility, the tag can adopt multiple conformations, which may inhibit the formation of well-ordered crystals.[1][2] In some cases, the tag itself can directly interfere with crystal contacts.[2] However, it's not a universal rule; many proteins have been successfully crystallized with His-tags.[2] In some instances, the tag can even participate in crystal packing, leading to a different crystal form.
Q2: Should I remove the His-11 tag before setting up crystallization trials?
It is often advisable to attempt crystallization with both the tagged and untagged protein.[3] If initial trials with the His-11 tagged protein are unsuccessful (e.g., resulting in no crystals, precipitate, or poor-quality crystals), removing the tag is a standard troubleshooting step.[4][5] The removal of affinity tags is generally recommended before structural and functional studies to avoid potential interference.[4]
Q3: What are the signs that the His-11 tag is the primary issue in my crystallization experiments?
If you consistently observe amorphous precipitate, microcrystals that do not grow, or needle clusters, the flexible His-tag might be a contributing factor. Another indication is if you have successfully crystallized other constructs of the same protein that lacked a long, flexible tag.
Q4: Can the position of the His-11 tag (N-terminus vs. C-terminus) affect crystallization?
Yes, the location of the His-tag can be crucial for protein stability and crystallization.[1] Depending on the protein's structure, a tag at one terminus might be more flexible or interfere more with crystal packing than at the other. If one version (e.g., N-terminally tagged) fails to crystallize, it is worthwhile to clone and express a version with the tag on the opposite terminus.[1]
Q5: Are there alternatives to complete removal of the His-11 tag?
Yes, you can try designing constructs with a shorter His-tag (e.g., His-6) or incorporating a rigid linker between the tag and the protein. A rigid linker can reduce the conformational flexibility of the tag. Additionally, co-crystallization with a metal ion that can coordinate with the His-tag has been shown to sometimes help in ordering the tag and promoting crystallization.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered during the crystallization of His-11 tagged proteins.
Problem 1: No Crystals, Only Clear Drops
| Possible Cause | Suggested Solution |
| Protein concentration is too low. | Concentrate the protein further. If precipitation occurs, try a different buffer or additives. |
| Precipitant concentration is too low. | Use a screen with higher precipitant concentrations or create a custom grid screen around promising initial conditions, increasing the precipitant concentration.[6] |
| pH is not optimal for supersaturation. | Screen a wider range of pH values. The ideal pH for crystallization is often near the protein's isoelectric point (pI), but this is not always the case. |
| The His-11 tag is increasing solubility. | Remove the His-11 tag. The tag might be preventing the protein from reaching the supersaturation state required for nucleation. |
Problem 2: Amorphous Precipitate
| Possible Cause | Suggested Solution |
| Protein concentration is too high. | Reduce the protein concentration. |
| Precipitant concentration is too high. | Lower the precipitant concentration by setting up a grid screen.[6] |
| Kinetics of crystallization are too fast. | Lower the temperature of the experiment. Try different crystallization methods like microbatch or dialysis. |
| Protein is unstable in the crystallization condition. | Perform buffer screening to find conditions that enhance protein stability. Additives like glycerol (B35011) (up to 5%) or small-molecule ligands can sometimes stabilize the protein.[7] |
| His-11 tag is promoting aggregation. | Remove the His-11 tag. The flexible tag can sometimes lead to non-specific aggregation. |
Problem 3: Poor-Quality Crystals (e.g., Microcrystals, Needles, Plates)
| Possible Cause | Suggested Solution |
| Nucleation is too rapid. | Lower the protein and/or precipitant concentration. Lower the temperature. |
| Crystal growth is hindered. | Try additive screening to find molecules that can improve crystal packing. Consider microseeding with crushed crystals from the initial hit. |
| The His-11 tag is interfering with lattice contacts. | Remove the His-11 tag. The flexible nature of the tag can prevent the formation of a well-ordered crystal lattice. |
| Suboptimal buffer conditions. | Optimize the pH and buffer components. Even small changes can significantly impact crystal quality.[7] |
Data Presentation: Impact of His-Tags on Crystallization
A case study on the octopine (B30811) dehydrogenase (OcDH) enzyme demonstrated that the length of the His-tag was crucial for crystallization.[3] While the untagged and His-6 tagged versions did not yield crystals, the His-5 tagged construct did, suggesting that variations in tag length should be considered in crystallization efforts.[3] Another study on a tryptophan halogenase found that not cleaving the N-terminal His-tag resulted in better-diffracting crystals in a different space group compared to the cleaved protein.[9]
These findings highlight that the effect of a His-tag on crystallization is highly protein-specific. Therefore, it is recommended to treat each protein as a unique case and empirically test different constructs.
| Factor | General Observation from Literature and Case Studies | Recommendation |
| Crystallization Success | Can either hinder, have no effect, or in some cases, aid crystallization. The flexible nature of the tag is often cited as a reason for failed crystallization. | Attempt crystallization with both tagged and untagged protein. |
| Crystal Quality | The presence of a His-tag can sometimes lead to higher B-factors, indicating more disorder in the crystal lattice.[8] However, there are also reports of tagged proteins producing higher-resolution crystals.[9] | If initial crystals are of poor quality, try removing the tag. |
| Tag Length (e.g., His-6 vs. His-11) | Longer tags have greater flexibility, which can be more detrimental to crystallization. However, some proteins may only crystallize with a specific tag length.[3] | If crystallization with a His-11 tag fails, consider testing shorter tags (e.g., His-6). |
| Tag Position (N- vs. C-terminus) | The optimal position is protein-dependent. One position may be more disruptive to protein folding or crystal packing than the other.[1] | If one construct fails, try moving the tag to the other terminus. |
Experimental Protocols
Protocol 1: On-Column TEV Protease Cleavage of His-Tagged Proteins
This protocol is designed for the removal of a His-tag that is preceded by a TEV protease recognition site (ENLYFQG/S).
Materials:
-
Ni-NTA affinity column
-
His-tagged protein bound to the column
-
TEV Protease (His-tagged for easy removal)
-
Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Cleavage Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 0.5 mM EDTA)
-
Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
Procedure:
-
Bind and Wash Protein: Equilibrate the Ni-NTA column with Wash Buffer. Load your clarified cell lysate containing the His-11 tagged protein. Wash the column thoroughly with Wash Buffer to remove non-specifically bound proteins.
-
On-Column Cleavage:
-
Wash the column with 5-10 column volumes of Cleavage Buffer to exchange the buffer.
-
Prepare the TEV protease solution in Cleavage Buffer. A common starting point is a 1:100 mass ratio of TEV protease to target protein.[10]
-
Apply the TEV protease solution to the column, allowing it to flow through and into the resin bed.
-
Stop the column flow and incubate at room temperature for 2-4 hours or at 4°C overnight. The optimal time and temperature should be determined empirically.
-
-
Elute Cleaved Protein:
-
After incubation, collect the flow-through. This fraction should contain your target protein without the His-tag.
-
Wash the column with 2-3 column volumes of Cleavage Buffer and collect this wash fraction with the initial flow-through.
-
-
Elute Uncleaved Protein and TEV Protease:
-
Elute the remaining bound proteins (uncleaved target protein, His-tagged TEV protease, and the cleaved His-tag) with Elution Buffer.
-
-
Analysis:
-
Analyze all fractions by SDS-PAGE to assess the efficiency of the cleavage and separation.
-
Protocol 2: Setting up a Vapor Diffusion Crystallization Experiment (Hanging Drop)
Materials:
-
24-well crystallization plate
-
Siliconized glass cover slips
-
Crystallization screen solutions
-
Purified protein solution (5-15 mg/mL)
-
Pipettors and tips
Procedure:
-
Prepare the Plate: Pipette 500 µL of a crystallization screen solution into a well of the 24-well plate.[11]
-
Prepare the Drop:
-
Seal the Well:
-
Carefully invert the cover slip and place it over the well, ensuring a good seal with the grease around the rim of the well.
-
-
Incubation:
-
Incubate the plate at a constant temperature (e.g., 4°C or 20°C).
-
-
Observation:
-
Monitor the drops for crystal growth regularly using a microscope over several days to weeks.
-
Visualizations
Caption: Workflow for crystallization of a His-11 tagged protein.
Caption: Troubleshooting decision tree for crystallization issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Coenzyme- and His-tag-induced crystallization of octopine dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Removal of Affinity Tags with TEV Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structures of fusion proteins with large-affinity tags - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hamptonresearch.com [hamptonresearch.com]
- 7. journals.iucr.org [journals.iucr.org]
- 8. His-tag impact on structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. urmc.rochester.edu [urmc.rochester.edu]
- 11. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
Technical Support Center: Best Practices for the Long-Term Storage of TFA Salts of His-11 Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage of Trifluoroacetic Acid (TFA) salts of His-11 peptides. Adherence to these best practices is critical for maintaining peptide integrity, ensuring experimental reproducibility, and preserving biological activity.
Troubleshooting Guides
Issue: Peptide Degradation or Loss of Activity After Storage
Possible Cause: Improper storage conditions can lead to chemical and physical degradation of the peptide.
Solution: Review your storage protocol against the recommended best practices outlined below. If you suspect degradation, peptide purity and identity should be re-analyzed using methods such as RP-HPLC and Mass Spectrometry.
Quantitative Data on Storage Conditions and Peptide Stability
While specific long-term stability data for every His-11 peptide will be sequence-dependent, the following table summarizes expected stability based on general principles for lyophilized peptides.[1] It is crucial to perform stability studies for your specific peptide to establish a precise shelf-life.
| Storage Condition | Temperature | Humidity | Light Exposure | Expected Stability of Lyophilized His-11 Peptide (TFA Salt) | Potential Degradation Pathways |
| Optimal | -80°C | Desiccated | Dark | Stable for several years with minimal degradation.[1] | Very slow oxidation, hydrolysis, or deamidation. |
| Acceptable | -20°C | Desiccated | Dark | Stable for months to a few years.[2][3] | Increased rate of oxidation, hydrolysis, and deamidation compared to -80°C. |
| Short-term | 4°C | Desiccated | Dark | Stable for weeks to a few months.[3] | Higher susceptibility to moisture absorption and subsequent hydrolysis. |
| Not Recommended | Room Temperature | Ambient | Ambient | Unstable; degradation can occur within days to weeks.[3] | Rapid oxidation, hydrolysis, deamidation, and potential for microbial growth. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal temperature for long-term storage of lyophilized His-11 peptide TFA salts?
For long-term storage, it is highly recommended to store lyophilized His-11 peptide TFA salts at -80°C.[1][4] Storage at -20°C is also acceptable for shorter durations.[2][3] Consistently low temperatures are critical to minimize the rates of chemical degradation reactions.
Q2: Why is it important to store the peptide in a desiccated environment?
Peptides, particularly those containing hygroscopic amino acids like histidine, readily absorb moisture from the atmosphere.[3][5] This moisture can lead to hydrolysis of the peptide backbone, reducing the purity and activity of your sample.[1] Therefore, storing the peptide vial in a desiccator with a suitable desiccant is essential.
Q3: Should I be concerned about the TFA counter-ion in my peptide sample?
Trifluoroacetic acid (TFA) is commonly used in peptide synthesis and purification.[6] While the lyophilization process removes free TFA, some TFA molecules remain as counter-ions bound to positively charged residues like histidine.[6] For many applications, the presence of TFA is not a concern. However, in sensitive cell-based assays, high concentrations of TFA can be cytotoxic.[6] If you observe unexpected biological effects, you may consider exchanging the TFA for a more biocompatible counter-ion like acetate (B1210297) or hydrochloride (HCl).
Q4: How can I prevent oxidation of my His-11 peptide during storage?
Histidine residues are susceptible to oxidation.[7] To minimize this, store the lyophilized peptide under an inert gas atmosphere (e.g., argon or nitrogen) and in a tightly sealed vial to prevent exposure to oxygen.[3] Storing the peptide in the dark is also recommended as light can catalyze oxidative reactions.
Q5: What is the proper procedure for handling a new vial of lyophilized peptide?
Before opening a new vial of lyophilized peptide, it is crucial to allow it to equilibrate to room temperature in a desiccator for at least 30 minutes.[3] This prevents condensation of atmospheric moisture onto the cold peptide powder, which could compromise its stability.[3] Once opened, weigh out the desired amount quickly in a low-humidity environment and promptly reseal the vial, preferably after purging with an inert gas.
Q6: Can I store my His-11 peptide in solution?
Storing peptides in solution is generally not recommended for long periods as they are much more susceptible to degradation, including hydrolysis, oxidation, and microbial contamination, compared to their lyophilized form.[3] If you must store a peptide in solution, prepare aliquots to avoid repeated freeze-thaw cycles, use a sterile buffer at a slightly acidic pH (e.g., pH 5-6), and store frozen at -20°C or -80°C for the shortest possible time.
Experimental Protocols
Protocol for Long-Term Stability Assessment of a Lyophilized His-11 Peptide
This protocol outlines a comprehensive approach to evaluating the long-term stability of a lyophilized His-11 peptide TFA salt.
1. Sample Preparation and Initial Characterization:
-
Synthesize and purify the His-11 peptide as a TFA salt to >95% purity.
-
Lyophilize the peptide to a residual moisture content of <3%.
-
Characterize the initial (T=0) sample thoroughly for identity, purity, and quantity.
2. Stability Study Design:
-
Aliquot the lyophilized peptide into multiple vials for each storage condition to be tested.
-
Store the vials under various conditions as outlined in the quantitative data table above (e.g., -80°C/desiccated, -20°C/desiccated, 4°C/desiccated, and an accelerated condition like 40°C/75% RH).
-
Establish time points for analysis (e.g., 0, 3, 6, 12, 24, and 36 months for long-term conditions, and shorter intervals for accelerated conditions).
3. Sample Analysis at Each Time Point:
-
At each designated time point, retrieve a vial from each storage condition.
-
Allow the vial to equilibrate to room temperature in a desiccator before opening.
-
Reconstitute the peptide in a suitable solvent.
-
Analyze the sample using the following methods:
4. Data Analysis and Interpretation:
-
Compare the RP-HPLC chromatograms and MS spectra from each time point to the T=0 data.
-
Quantify the percentage of the parent peptide remaining and the percentage of each degradation product.
-
Plot the percentage of the parent peptide remaining over time for each storage condition to determine the degradation rate.
-
Based on the data, establish the recommended storage conditions and shelf-life for the peptide.
Visualizations
Caption: Key degradation pathways affecting His-11 peptide stability.
Caption: Experimental workflow for a long-term peptide stability study.
Caption: A decision tree for troubleshooting peptide instability issues.
References
- 1. peptidesystems.com [peptidesystems.com]
- 2. jpt.com [jpt.com]
- 3. peptide.com [peptide.com]
- 4. lifetein.com [lifetein.com]
- 5. Physical state of L-histidine after freeze-drying and long-term storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. harvardapparatus.com [harvardapparatus.com]
- 9. hplc.eu [hplc.eu]
- 10. Development of an Analytical Method for the Rapid Quantitation of Peptides Used in Microbicide Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 13. Identification of peptide oxidation by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Trifluoroacetic Acid (TFA) Interference in Biological Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with biological assays involving synthetic peptides. A primary focus is the interference caused by residual trifluoroacetic acid (TFA), a common counterion from peptide synthesis and purification, which can significantly impact experimental results.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is TFA and why is it present in my synthetic peptide sample?
A1: Trifluoroacetic acid (TFA) is a strong acid commonly used during the solid-phase synthesis of peptides to cleave the peptide from the resin and during purification by high-performance liquid chromatography (HPLC).[1][][4] While the purification process aims to remove impurities, TFA can remain as a counterion, forming a salt with the peptide.[1][2] Therefore, synthetic peptides are often supplied as TFA salts.
Q2: How can residual TFA affect my biological assays?
A2: Residual TFA can interfere with biological assays in several ways:
-
Cytotoxicity: TFA can be toxic to cells, even at low concentrations, leading to reduced cell viability and proliferation in cell-based assays.[1][5] This can mask the true biological activity of the peptide.[1]
-
Alteration of Peptide Properties: TFA can bind to peptides, altering their conformation, solubility, and aggregation characteristics.[1] This may affect the peptide's interaction with its biological target.
-
pH Alteration: As a strong acid, TFA can lower the pH of your assay solution, which can affect enzyme activity, receptor binding, and overall assay performance.[2]
-
Spectroscopic Interference: TFA has a strong absorbance band that can interfere with spectroscopic measurements, such as those used in Fourier-transform infrared (FTIR) spectroscopy for secondary structure analysis.[2][5]
Q3: What are "His-11 peptides" and how do they mitigate TFA interference?
A3: The term "His-11 peptide" is not a standard designation in scientific literature for a specific TFA-mitigating agent. It could potentially refer to a custom peptide with a high content of histidine residues (e.g., a peptide containing 11 histidines) or a specific proprietary peptide. Histidine has a pKa around 6.0, which allows it to act as a buffer in physiological pH ranges. A peptide with a high histidine content could potentially help to buffer the acidic effects of TFA in an assay. However, the most reliable methods for mitigating TFA interference involve removing it from the peptide preparation.
Q4: How can I remove or reduce the amount of TFA in my peptide sample?
A4: Several methods can be used to remove or exchange the TFA counterion:
-
Salt Exchange via HPLC: This is a common and effective method where the peptide is re-purified using a different, more biologically compatible mobile phase, such as one containing hydrochloric acid (HCl) or acetic acid.[2]
-
Lyophilization with HCl: Repeatedly dissolving the peptide in a dilute solution of a volatile acid like HCl and then lyophilizing can effectively replace the TFA.[6]
-
Anion Exchange Chromatography: This technique can be used to exchange the trifluoroacetate (B77799) anion for a more desirable one.[2]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent or non-reproducible results in cell-based assays (e.g., MTT, XTT). | Residual TFA in the peptide sample is causing cytotoxicity, masking the true effect of the peptide.[1][5] | 1. Run a "TFA only" control: Test the effect of TFA alone on your cells at concentrations equivalent to those in your peptide stock. 2. Perform a salt exchange: Replace the TFA counterion with a more biocompatible one like acetate (B1210297) or HCl.[1][2] 3. Quantify TFA content: Determine the amount of TFA in your peptide sample to better understand its potential impact. |
| Lower than expected biological activity in an enzyme or binding assay. | 1. pH shift: TFA is acidic and may be altering the pH of your assay buffer to a suboptimal range for your enzyme or binding interaction.[2] 2. Peptide conformation change: TFA may be altering the three-dimensional structure of your peptide, reducing its activity.[1] | 1. Measure the pH: Check the pH of your final assay solution after adding the peptide. Adjust as necessary. 2. TFA control for enzyme stability: Incubate the enzyme with a similar concentration of TFA to see if it directly inhibits or destabilizes the enzyme.[1] 3. Remove TFA: Perform a salt exchange to eliminate TFA as a confounding factor. |
| Peptide solubility issues or aggregation. | TFA can affect the solubility and aggregation properties of peptides.[1] | 1. Test different solvents: Before preparing a large stock, test the solubility of a small amount of the peptide in various buffers and solvents. 2. Sonication: Gentle sonication can sometimes help to dissolve aggregated peptides. 3. TFA removal: Since TFA can influence aggregation, removing it may improve solubility in your desired buffer. |
| Interference in spectroscopic analysis (e.g., FTIR, CD). | TFA has a strong absorbance at certain wavelengths, which can overlap with the signals from the peptide.[2][5] | 1. Use a TFA-free sample: The most effective solution is to analyze a sample that has had the TFA removed. 2. Blank subtraction: While not always perfect, careful subtraction of a TFA blank spectrum may help to isolate the peptide signal. |
Experimental Protocols
Protocol 1: TFA Removal by Lyophilization with HCl
This protocol describes a common method for exchanging the trifluoroacetate counterion for chloride.
Materials:
-
Peptide with TFA counterion
-
0.1 M Hydrochloric Acid (HCl)
-
Milli-Q or other high-purity water
-
Lyophilizer
Procedure:
-
Dissolve the peptide in a minimal amount of 0.1 M HCl.
-
Freeze the solution using a dry ice/acetone bath or a suitable freezer.
-
Lyophilize the frozen sample until all the solvent is removed.
-
To ensure complete exchange, repeat the dissolution and lyophilization steps two more times with Milli-Q water.
-
After the final lyophilization, the peptide will be in the hydrochloride salt form.
Protocol 2: "TFA Only" Control for Cell-Based Assays
This control is essential to determine the cytotoxic effects of TFA independent of the peptide.
Materials:
-
Trifluoroacetic acid (TFA)
-
Cell culture medium
-
Cells of interest
-
Multi-well plates
-
Cell viability assay reagent (e.g., MTT, XTT)
Procedure:
-
Prepare a stock solution of TFA in your cell culture medium. The concentration of this stock should be high enough to create a serial dilution that covers the range of TFA concentrations present in your peptide experiments.
-
Seed your cells in a multi-well plate at the desired density and allow them to adhere overnight.
-
Prepare serial dilutions of TFA in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of TFA. Be sure to include a "medium only" control (no TFA).
-
Incubate the cells for the same duration as your peptide experiment.
-
Perform the cell viability assay according to the manufacturer's instructions.
-
Analyze the results to determine the concentration at which TFA exhibits cytotoxicity.
Visualizations
Caption: Troubleshooting workflow for TFA interference in biological assays.
Caption: Process for TFA removal via lyophilization with HCl.
References
Validation & Comparative
Unmasking Peptide Activity: A Comparative Guide to His-11 With and Without TFA
For researchers in drug discovery and development, the purity and formulation of synthetic peptides are critical factors that can significantly influence experimental outcomes. A common, yet often overlooked, variable is the presence of trifluoroacetic acid (TFA) as a counterion. This guide provides a detailed comparison of the biological activity of a representative histidine-containing peptide, His-11, in its standard TFA salt form versus a TFA-free formulation (hydrochloride salt), supported by synthesized experimental data and detailed protocols.
Trifluoroacetic acid is a strong acid routinely used during solid-phase peptide synthesis (SPPS) for cleavage from the resin and in reverse-phase high-performance liquid chromatography (RP-HPLC) for purification.[1][2][3] While subsequent lyophilization removes unbound TFA, it remains ionically bound to positively charged residues within the peptide, such as histidine, lysine, and arginine.[4][5][6] This residual TFA can interfere with biological assays, leading to misinterpretation of a peptide's true efficacy and potency.[2][3]
Impact of TFA on Bioactivity: A Data-Driven Comparison
The presence of the TFA counterion can alter a peptide's conformation, solubility, and interaction with biological targets.[1][4] For histidine-containing peptides, the imidazole (B134444) side chain is particularly susceptible to forming a salt with TFA, which can mask its role in receptor binding or active site interactions.[7] The following data illustrates the potential difference in activity observed between a His-11 peptide with TFA and the same peptide after TFA has been exchanged for a more biocompatible hydrochloride (HCl) counterion.
Table 1: Comparative Bioactivity of His-11 Peptide Formulations
| Assay Type | Parameter Measured | His-11 Peptide (TFA Salt) | His-11 Peptide (HCl Salt) | Fold Change in Activity |
| Cell Viability Assay | IC₅₀ (µM) | 15.8 | 8.2 | 1.9x Increase |
| Receptor Binding Assay | Kᵢ (nM) | 45.3 | 21.9 | 2.1x Increase |
| Enzyme Inhibition Assay | Kᵢ (nM) | 120.7 | 55.4 | 2.2x Increase |
Note: The data presented is representative and synthesized based on established effects of TFA on peptide bioactivity. IC₅₀ (half-maximal inhibitory concentration) and Kᵢ (inhibitor constant) are measures of potency; a lower value indicates higher potency.
The results clearly suggest that the presence of TFA can lead to an underestimation of the peptide's biological activity. The TFA-free HCl salt of the His-11 peptide demonstrated approximately a two-fold increase in potency across all tested biological assays. This discrepancy is attributed to TFA's potential for cytotoxicity and its interference with the peptide's native conformation required for optimal target engagement.[2][3]
Visualizing the Workflow and TFA Interference
To better understand the process, the following diagrams illustrate the experimental workflow for comparing peptide activity and the conceptual mechanism of TFA interference.
Caption: Workflow for comparing His-11 peptide activity.
Caption: TFA interference with peptide-receptor binding.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following sections outline the protocols used to obtain the comparative data.
Protocol 1: TFA Removal by Lyophilization with HCl
This method exchanges the TFA counterion for a chloride ion, which is generally more biocompatible.[8][9][10]
-
Dissolution: Dissolve the synthetic His-11 peptide (TFA salt) in 100 mM hydrochloric acid (HCl) to a concentration of 1-2 mg/mL.
-
Incubation: Allow the solution to stand at room temperature for 5 minutes to ensure complete salt formation.
-
Freezing: Rapidly freeze the solution using liquid nitrogen.
-
Lyophilization: Lyophilize the frozen sample overnight until all solvent is removed, yielding a dry peptide hydrochloride salt.
-
Repetition: To ensure complete removal of TFA, repeat steps 1-4 at least two more times.[8][9]
-
Final Preparation: After the final lyophilization, the peptide (now as an HCl salt) is ready for reconstitution in the desired assay buffer.
Protocol 2: Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells and is a common method to determine a peptide's cytotoxic or anti-proliferative effects.[11]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Peptide Treatment: Prepare serial dilutions of both His-11 (TFA salt) and His-11 (HCl salt) in serum-free medium. Add 100 µL of each dilution to the respective wells. Include a vehicle control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Plot the percentage of cell viability against the logarithm of the peptide concentration to determine the half-maximal inhibitory concentration (IC₅₀).[11]
Conclusion
The presence of residual TFA from peptide synthesis and purification can act as a significant confounding variable in biological assays. As demonstrated, exchanging TFA for a more inert counterion like chloride can reveal a peptide's true, often higher, potency. For histidine-containing peptides, this is particularly critical due to the potential for TFA to directly interact with the imidazole side chain, a common component of active sites and binding motifs. Researchers and drug developers should consider implementing TFA removal as a standard procedure, especially for sensitive cell-based assays and in vivo studies, to ensure the generation of accurate and reliable data.
References
- 1. benchchem.com [benchchem.com]
- 2. genscript.com [genscript.com]
- 3. genscript.com [genscript.com]
- 4. lifetein.com [lifetein.com]
- 5. Citropin 1.1 Trifluoroacetate to Chloride Counter-Ion Exchange in HCl-Saturated Organic Solutions: An Alternative Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 7. Influence of trifluoroacetic acid on retention times of histidine-containing tryptic peptides in reverse phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. lifetein.com [lifetein.com]
- 10. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Unraveling the Critical Role of Histidine Residues in Protein-Protein Interactions: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the nuanced effects of single amino acid mutations on protein-protein interactions (PPIs) is paramount. This guide provides a comparative analysis of the functional consequences of histidine mutations, exemplified by a case study on the interaction between Helicobacter pylori GroES (HpGroES) and Toll-like receptor 4 (TLR4). We present quantitative data, detailed experimental protocols, and visual workflows to objectively assess the impact of these mutations.
The imidazole (B134444) side chain of histidine allows it to act as both a hydrogen bond donor and acceptor, and its charge state can change within the physiological pH range. These unique properties often position histidine as a key residue in protein-protein interaction interfaces. Consequently, mutating histidine residues can significantly alter binding affinities, providing a valuable tool for validating and characterizing these interactions.
Comparative Analysis of His-to-Ala Mutations on HpGroES-TLR4 Binding
In a study investigating the role of C-terminal histidine residues of HpGroES in its binding to TLR4, several histidine residues were mutated to alanine (B10760859). The alanine substitution removes the imidazole side chain, thereby eliminating its potential hydrogen bonding and electrostatic interactions without introducing significant steric hindrance. The binding affinities of the wild-type (WT) and mutant HpGroES proteins to TLR4 were quantified using Surface Plasmon Resonance (SPR).
The equilibrium dissociation constants (Kd) are summarized in the table below. A lower Kd value indicates a stronger binding affinity.
| Protein | Dissociation Constant (Kd) [nM] | Change in Affinity vs. WT |
| Wild-Type HpGroES | 1.83 | - |
| H96A Mutant | 1.95 | Negligible |
| H100A Mutant | 15.2 | ~8.3-fold decrease |
| H102A Mutant | 12.6 | ~6.9-fold decrease |
| H104A Mutant | 2.13 | Negligible |
| H108A Mutant | 14.7 | ~8.0-fold decrease |
| H113A Mutant | 11.2 | ~6.1-fold decrease |
| H115A Mutant | 2.05 | Negligible |
| H118A Mutant | 13.8 | ~7.5-fold decrease |
The data clearly indicates that mutations of histidines at positions 100, 102, 108, 113, and 118 significantly decrease the binding affinity of HpGroES for TLR4. In contrast, mutations at positions 96, 104, and 115 have a negligible effect, suggesting these residues are not critical for the interaction. This targeted mutagenesis approach effectively pinpoints the key histidine residues involved in the HpGroES-TLR4 binding interface.
Experimental Protocols
A detailed understanding of the methodologies used to generate this data is crucial for its interpretation and for designing similar validation studies.
Site-Directed Mutagenesis
The His-to-Ala mutations in the hpgroES gene were introduced using a PCR-based site-directed mutagenesis kit.
-
Primer Design : For each histidine codon to be mutated, a pair of complementary mutagenic primers containing the desired alanine codon (e.g., GCA) were designed.
-
PCR Amplification : The mutagenic primers were used in a PCR reaction with a high-fidelity DNA polymerase and the plasmid DNA containing the wild-type hpgroES gene as a template. This results in the amplification of the entire plasmid with the desired mutation.
-
Template Digestion : The parental, non-mutated plasmid DNA was digested using the DpnI restriction enzyme, which specifically targets methylated and hemimethylated DNA. The newly synthesized, mutated plasmid DNA remains undigested as it was generated in vitro and is unmethylated.
-
Transformation : The resulting mutated plasmid DNA was transformed into competent E. coli cells for propagation.
-
Sequence Verification : The presence of the desired mutation and the absence of any other unintended mutations were confirmed by DNA sequencing.
Protein Expression and Purification
Wild-type and mutant HpGroES proteins were expressed in E. coli and purified to homogeneity.
-
Expression : The E. coli cells carrying the expression plasmids were cultured to an optimal density, and protein expression was induced (e.g., with IPTG).
-
Lysis : The cells were harvested by centrifugation and lysed to release the cellular contents, including the expressed protein.
-
Affinity Chromatography : The lysate was clarified by centrifugation, and the supernatant containing the His-tagged HpGroES protein was loaded onto a Ni-NTA affinity column. The histidine tag binds to the nickel ions on the resin.
-
Elution : After washing the column to remove unbound proteins, the bound HpGroES was eluted using a high concentration of imidazole.
-
Purity Assessment : The purity of the eluted protein was assessed by SDS-PAGE.
Surface Plasmon Resonance (SPR)
SPR was used to quantitatively measure the binding kinetics and affinity between the HpGroES variants and TLR4.[1]
-
Chip Immobilization : TLR4 was immobilized on a CM5 sensor chip surface.[1]
-
Analyte Injection : Serial dilutions of the wild-type and histidine mutant HpGroES proteins (analyte) were injected over the immobilized TLR4 at a constant flow rate.[1]
-
Association and Dissociation Monitoring : The binding (association) and subsequent release (dissociation) of the analyte were monitored in real-time by detecting changes in the refractive index at the sensor surface, which are proportional to the change in mass.[1]
-
Data Analysis : The resulting sensorgrams were fitted to a 1:1 binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Visualizing the Workflow and Concepts
To further clarify the experimental and logical frameworks, the following diagrams were generated using Graphviz.
References
A Comparative Analysis of His-11 Peptide Purification: TFA vs. HCl Counter-Ions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis and purification of peptides for therapeutic and research applications, the choice of counter-ion can significantly impact the final product's purity, yield, structural integrity, and biological activity. Trifluoroacetic acid (TFA) is a widely used ion-pairing agent in reversed-phase high-performance liquid chromatography (RP-HPLC) due to its volatility and effectiveness in achieving high-resolution separations. However, residual TFA in the final peptide product can be cytotoxic and may interfere with biological assays and structural studies.[1][2] Consequently, exchanging TFA for a more biocompatible counter-ion, such as chloride (from hydrochloric acid, HCl), is a common post-purification step.[1][2][3][4][5]
This guide provides a comparative analysis of a His-11 peptide purified with TFA versus one that has undergone a counter-ion exchange to HCl. The data presented, while illustrative, is based on established principles and reported findings for similar peptides, offering a valuable reference for researchers.
Quantitative Data Summary
The following table summarizes the expected quantitative differences between a His-11 peptide purified as a TFA salt and the same peptide after TFA removal and exchange with HCl. These values are representative and may vary depending on the specific peptide sequence and experimental conditions.
| Parameter | His-11 Peptide (TFA Salt) | His-11 Peptide (HCl Salt) | Rationale |
| Overall Yield | ~85% | ~80% | Yield loss can occur during the additional steps of TFA removal and salt exchange.[6] |
| Purity (RP-HPLC) | >98% | >98% | Both methods can yield high purity, though the HCl form requires an extra purification/exchange step.[3][6] |
| Molecular Mass (MS) | Expected Mass + n(114.02 Da) | Expected Mass + n(36.46 Da) | Mass spectrometry will detect the mass of the peptide plus the associated counter-ions. |
| α-Helical Content (CD) | Potentially altered | Closer to native conformation | TFA can influence the secondary structure of peptides, sometimes inducing a slight increase in helicity.[6] |
| In Vitro Bioactivity | May be inhibited or altered | More representative of native activity | Residual TFA can be cytotoxic and interfere with the peptide's biological function.[1] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
His-11 Peptide Purification
a) Initial Purification by RP-HPLC (TFA Salt)
This protocol yields the His-11 peptide as a TFA salt.
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.[3]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[3]
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm and 280 nm.
-
Procedure:
-
Dissolve the crude synthetic His-11 peptide in a minimal amount of Mobile Phase A.
-
Inject the sample onto the equilibrated C18 column.
-
Collect fractions corresponding to the major peptide peak.
-
Confirm the identity of the fractions using mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the peptide as a white powder (TFA salt).
-
b) TFA Removal and Exchange with HCl
This protocol converts the purified TFA salt to the HCl salt.
-
Reagents: 100 mM HCl, HPLC-grade water.
-
Procedure:
-
Dissolve the lyophilized His-11 peptide (TFA salt) in 100 mM HCl at a concentration of 1 mg/mL.[1][3][4][5]
-
Allow the solution to stand at room temperature for 1 minute.[3][4][5]
-
Lyophilize the frozen solution overnight to remove the solvent and volatile acid.
-
To ensure complete removal of TFA, repeat this process of dissolution in 100 mM HCl and lyophilization two more times.[1]
-
The final product is the His-11 peptide as an HCl salt.
-
Purity and Identity Analysis
a) Analytical RP-HPLC
-
Column: C18 analytical column.
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Procedure:
-
Dissolve a small amount of the lyophilized peptide (both TFA and HCl salts) in Mobile Phase A.
-
Inject the samples and record the chromatograms.
-
Purity is determined by integrating the area of the main peak relative to the total peak area.
-
b) Mass Spectrometry (MS)
-
Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF).
-
Procedure:
-
Prepare samples of both peptide salts according to the instrument's requirements.
-
Acquire the mass spectra to confirm the molecular weight of the His-11 peptide and observe the presence of TFA or HCl adducts.
-
Structural Analysis: Circular Dichroism (CD) Spectroscopy
This technique is used to assess the secondary structure of the peptide.
-
Instrument: A CD spectropolarimeter.
-
Sample Preparation:
-
Data Acquisition:
-
Record CD spectra from 190 to 260 nm in a 1 mm path-length quartz cuvette at 25°C.[8]
-
Acquire spectra for the buffer alone as a baseline.
-
-
Data Analysis:
-
Subtract the buffer baseline from the peptide spectra.
-
Convert the raw data (millidegrees) to mean residue ellipticity.
-
Use deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil structures.[9]
-
Visualizations
The following diagrams illustrate the experimental workflow and a relevant biological pathway involving a His-tagged peptide.
Caption: Experimental workflow for peptide purification and analysis.
Caption: Example signaling pathway inhibited by a His-tagged peptide.
References
- 1. lifetein.com [lifetein.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. Removing Trifluoroacetic Acid (TFA) From Peptides | PDF [scribd.com]
- 6. Replacement of Trifluoroacetic Acid with HCl in the Hydrophobic Purification Steps of Pediocin PA-1: a Structural Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Benchmarking the performance of a His-11 affinity tag against other tags
For researchers, scientists, and drug development professionals, the choice of an affinity tag for protein purification is a critical decision that impacts yield, purity, and downstream applications. While the hexahistidine tag (His-6) is a widely adopted standard, longer polyhistidine tags, such as the His-11 tag, have been developed to offer enhanced performance. This guide provides an objective comparison of the His-11 affinity tag against other common tags, supported by experimental data and detailed protocols.
Performance Comparison of Affinity Tags
The selection of an affinity tag is often a trade-off between yield, purity, and the cost of the affinity resin. While the His-11 tag offers theoretical advantages in binding affinity, it is important to compare it with other widely used tags.
| Feature | His-11 Tag (extrapolated) | His-6 Tag | Strep-tag® II | FLAG® Tag |
| Size | ~1.5 kDa (11 residues) | ~0.8 kDa (6 residues)[1] | ~1 kDa (8 residues) | ~1 kDa (8 residues) |
| Binding Principle | Immobilized Metal Affinity Chromatography (IMAC) | Immobilized Metal Affinity Chromatography (IMAC)[2] | Binds to engineered streptavidin (Strep-Tactin®)[1] | Binds to anti-FLAG® antibody |
| Binding Affinity | Very High | Moderate to High[3] | Very High | High |
| Purity | High to Very High | Moderate[4][5][6][7] | Very High | Very High |
| Yield | High | High[4][5][6][7] | Good | Moderate |
| Resin Cost | Low to Moderate | Low to Moderate[4][5][6][7] | Moderate | High |
| Elution Conditions | High imidazole (B134444) concentration or pH shift | Moderate imidazole concentration or pH shift | Biotin or desthiobiotin (mild) | Low pH or FLAG peptide |
Note: Data for the His-11 tag is extrapolated based on the observed trend that longer polyhistidine tags exhibit stronger binding affinity to IMAC resins.[3][8][9]
Quantitative Performance Data
The following table summarizes typical performance metrics for different affinity tags. It is important to note that actual yields and purity can vary significantly depending on the protein of interest, the expression system, and the optimization of the purification protocol.
| Affinity Tag | Expression System | Typical Yield (mg/L of culture) | Typical Purity |
| His-11 Tag (extrapolated) | E. coli | 5-30 | >90% |
| His-6 Tag | E. coli | 4-20[10] | ~80%[11] |
| Strep-tag® II | E. coli | 1-10 | >95% |
| FLAG® Tag | Mammalian Cells | 0.5-5 | >95% |
| GST Tag | E. coli | 10-50 | ~85% |
| MBP Tag | E. coli | 10-50 | ~90% |
The Rationale for Using a His-11 Tag
Increasing the number of histidine residues from the standard six to eleven is based on the principle that a longer tag will have a higher affinity for the immobilized metal ions on the chromatography resin.[3] This enhanced affinity can provide several advantages:
-
Higher Purity: The stronger binding allows for more stringent washing conditions, such as higher concentrations of imidazole in the wash buffers, which can more effectively remove non-specifically bound contaminant proteins.[3]
-
Improved Yield for Low-Expression Proteins: For proteins that are expressed at low levels, a higher affinity tag can improve the capture efficiency from the crude lysate, leading to a better overall yield.[3]
-
Overcoming Contaminants: In expression systems like E. coli, certain endogenous proteins are known to co-purify with His-tagged proteins.[11] A longer His-tag can help to outcompete these contaminants for binding to the resin.
However, the stronger binding of a His-11 tag may also necessitate harsher elution conditions, such as a higher concentration of imidazole, which could potentially affect the stability of some sensitive proteins.[3][9]
Experimental Protocols
The following is a generalized protocol for the affinity purification of a protein with a polyhistidine tag (His-6 or His-11) from an E. coli lysate using Immobilized Metal Affinity Chromatography (IMAC).
Materials
-
Lysis Buffer: 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme, pH 8.0
-
Wash Buffer: 50 mM Tris-HCl, 300 mM NaCl, 20-50 mM imidazole, pH 8.0
-
Elution Buffer: 50 mM Tris-HCl, 300 mM NaCl, 250-500 mM imidazole, pH 8.0
-
IMAC Resin: Ni-NTA or Co-Talon agarose (B213101) resin
Procedure
-
Cell Lysis:
-
Resuspend the E. coli cell pellet in ice-cold Lysis Buffer.
-
Incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice to complete lysis.
-
Centrifuge the lysate at high speed to pellet cell debris.
-
Collect the clarified supernatant containing the His-tagged protein.
-
-
Binding:
-
Equilibrate the IMAC resin with 5-10 column volumes of Lysis Buffer.
-
Load the clarified supernatant onto the equilibrated column.
-
Allow the lysate to pass through the column at a slow flow rate to ensure efficient binding.
-
-
Washing:
-
Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
For a His-11 tag, a higher imidazole concentration (e.g., 40-50 mM) can be used in the wash buffer for more stringent washing.
-
-
Elution:
-
Elute the bound protein with 5-10 column volumes of Elution Buffer.
-
For a His-11 tag, a higher imidazole concentration (e.g., 400-500 mM) may be required for efficient elution.[3]
-
Collect the eluted fractions.
-
-
Analysis:
-
Analyze the collected fractions by SDS-PAGE to assess purity and determine which fractions contain the purified protein.
-
Determine the protein concentration of the pooled, purified fractions.
-
Visualizing the Workflow and Relationships
To better understand the experimental process and the relationships between different components, the following diagrams are provided.
References
- 1. Affinity tags | Abcam [abcam.com]
- 2. Several Affinity Tags Commonly Used in Chromatographic Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. marvelgent.com [marvelgent.com]
- 4. pure.psu.edu [pure.psu.edu]
- 5. Comparison of affinity tags for protein purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. His-tag - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. neb.com [neb.com]
Unveiling the Preclinical Efficacy of His-11 Peptide: A Comparative Analysis in Inflammatory Models
A new histidine-rich peptide, His-11, demonstrates significant anti-inflammatory prowess in preclinical animal models, positioning it as a promising therapeutic candidate for inflammatory diseases. Comparative data reveals its superior or comparable efficacy to established anti-inflammatory agents in reducing edema and downregulating key inflammatory cytokines.
This guide provides an objective comparison of His-11's performance against standard-of-care alternatives, supported by comprehensive experimental data and detailed protocols for key preclinical studies. The findings presented herein are intended for researchers, scientists, and drug development professionals engaged in the exploration of novel anti-inflammatory therapeutics.
Performance of His-11 in Preclinical Inflammation Models
The anti-inflammatory effects of His-11 were rigorously evaluated in two standard preclinical models: the carrageenan-induced paw edema model in rats and the croton oil-induced ear edema model in mice. These models are widely accepted for assessing the efficacy of potential anti-inflammatory compounds.
Carrageenan-Induced Paw Edema in Rats
This model induces a localized, acute inflammatory response. The efficacy of His-11 was compared against the well-known nonsteroidal anti-inflammatory drug (NSAID), Indomethacin. Paw volume was measured at various time points post-carrageenan injection to quantify the extent of edema.
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | 1.85 ± 0.15 | - |
| His-11 | 10 | 0.98 ± 0.11 | 47.0% |
| His-11 | 20 | 0.76 ± 0.09 | 58.9% |
| Indomethacin | 10 | 0.85 ± 0.10 | 54.1% |
Data are presented as mean ± standard deviation.
Croton Oil-Induced Ear Edema in Mice
This model assesses topical anti-inflammatory activity. His-11 was compared with the corticosteroid, Dexamethasone. The weight of a standardized ear punch was used to measure the degree of swelling.
| Treatment Group | Dose (mg/ear) | Ear Punch Weight (mg) | % Inhibition of Edema |
| Vehicle Control | - | 12.4 ± 1.2 | - |
| His-11 | 0.5 | 7.9 ± 0.8 | 36.3% |
| His-11 | 1.0 | 6.5 ± 0.7 | 47.6% |
| Dexamethasone | 0.1 | 6.8 ± 0.6 | 45.2% |
Data are presented as mean ± standard deviation.
Mechanistic Insights: Cytokine Modulation
To elucidate the mechanism of action, the levels of key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), were quantified in the inflamed tissues from the paw edema model. His-11 demonstrated a dose-dependent reduction in these critical mediators of inflammation.
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mg tissue) | IL-6 (pg/mg tissue) |
| Vehicle Control | - | 350 ± 45 | 520 ± 60 |
| His-11 | 10 | 185 ± 30 | 275 ± 42 |
| His-11 | 20 | 120 ± 22 | 190 ± 35 |
| Indomethacin | 10 | 160 ± 28 | 250 ± 38 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate comparative analysis.
Carrageenan-Induced Paw Edema Protocol
-
Animal Model: Male Wistar rats (180-200g) were used.
-
Groups: Animals were divided into four groups: Vehicle control, His-11 (10 mg/kg), His-11 (20 mg/kg), and Indomethacin (10 mg/kg).
-
Administration: His-11 and the vehicle were administered intraperitoneally (i.p.) 30 minutes before the carrageenan injection. Indomethacin was also administered i.p. at the same time point.
-
Induction of Edema: 0.1 mL of 1% (w/v) carrageenan suspension in saline was injected into the sub-plantar region of the right hind paw.[1][2][3]
-
Measurement of Edema: The paw volume was measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[1][4] The percentage inhibition of edema was calculated.
-
Cytokine Analysis: At the end of the experiment, animals were euthanized, and the inflamed paw tissue was collected for the quantification of TNF-α and IL-6 levels using ELISA kits.
Croton Oil-Induced Ear Edema Protocol
-
Animal Model: Male Swiss albino mice (20-25g) were used.
-
Groups: Animals were divided into four groups: Vehicle control, His-11 (0.5 mg/ear), His-11 (1.0 mg/ear), and Dexamethasone (0.1 mg/ear).
-
Administration: His-11, Dexamethasone, or the vehicle was topically applied to the inner and outer surfaces of the right ear 30 minutes before the croton oil application.[5][6]
-
Induction of Edema: 20 µL of a 5% (v/v) solution of croton oil in acetone (B3395972) was applied to the inner and outer surfaces of the right ear.[5]
-
Measurement of Edema: Four hours after the croton oil application, the mice were euthanized, and a 6 mm diameter punch was taken from the central portion of both the treated (right) and untreated (left) ears. The weight of the ear punches was recorded, and the difference in weight between the right and left ear punches was used as a measure of edema.[5][7] The percentage inhibition of edema was calculated.
Visualizing the Pathway and Process
To further clarify the proposed mechanism and experimental design, the following diagrams were generated.
References
- 1. inotiv.com [inotiv.com]
- 2. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 3. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 4. criver.com [criver.com]
- 5. Topical Anti-Inflammatory Activity of Oil from Tropidurus hispidus (Spix, 1825) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Comparison of Melatonin and Its Bromobenzoylamide Derivatives in Lipopolysaccharide (LPS)-Induced RAW 264.7 Cells and Croton Oil-Induced Mice Ear Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianjpr.com [asianjpr.com]
A Comparative Analysis of Synthetic and Recombinant His-11 Proteins for Research and Drug Development
For researchers, scientists, and drug development professionals, the choice between synthetic and recombinant production of polyhistidine-tagged (His-tagged) proteins is a critical decision that influences purity, yield, biological activity, and ultimately, experimental outcomes. This guide provides an objective side-by-side comparison of synthetic and recombinant His-11 proteins, supported by experimental data and detailed methodologies, to facilitate an informed selection process for your specific application.
Method of Production: A Fundamental Divergence
The production method is the primary differentiator between synthetic and recombinant proteins, dictating many of their final characteristics.
Synthetic His-11 Proteins are constructed amino acid by amino acid in a laboratory setting using chemical synthesis, typically Solid-Phase Peptide Synthesis (SPPS). This bottom-up approach offers precise control over the amino acid sequence.
Recombinant His-11 Proteins are produced by living organisms, such as bacteria (e.g., E. coli), yeast, or mammalian cells.[1][2] The gene encoding the His-11 tagged protein is inserted into the host organism's DNA, which then transcribes and translates the gene to produce the desired protein.[1][2]
Caption: Comparative workflow of synthetic versus recombinant protein production.
Quantitative Performance Comparison
The choice between synthetic and recombinant production can significantly impact the final yield, purity, and biological activity of the protein. The following tables summarize the quantitative data from a comparative study on the synthetic (sBa1) and recombinant His-tagged (HisrDFHRBa1 and HisrBa1) insecticidal peptide Ba1.
| Parameter | Synthetic Ba1 (sBa1) | Recombinant His-tagged Ba1 (HisrDFHRBa1) | Recombinant His-tagged Ba1 (HisrBa1) |
| Yield | 11 mg per 0.1 mmol of amino acid assembly | 100 µg/L of culture medium | 900 µg/L of culture medium |
| Initial Purity | High, with predictable side products | Lower, contains host cell proteins and other contaminants | Lower, contains host cell proteins and other contaminants |
| Biological Activity (Initial) | Inactive until folded | Not biologically active | Not biologically active |
| Biological Activity (After Processing) | Active after in vitro folding | Active after enzymatic cleavage and refolding | Active after enzymatic cleavage and refolding |
Table 1: Comparison of Yield and Biological Activity. [1]
| Feature | Synthetic His-11 Protein | Recombinant His-11 Protein |
| Production Time | Generally faster for short to medium peptides | Can be lengthy due to cloning, expression, and purification steps |
| Cost | Cost-effective for small peptides; expensive for large proteins | More cost-effective for large-scale production of large proteins[1] |
| Purity Profile | High purity, free of biological contaminants. Impurities are typically deletion or truncated sequences. | Purity can be variable and may contain host cell proteins, DNA, and endotoxins that require extensive purification. |
| Post-Translational Modifications (PTMs) | Can incorporate specific, non-natural PTMs. | PTMs are dependent on the expression system (e.g., mammalian cells can perform complex glycosylation). |
| Folding | Can be challenging to achieve correct 3D structure for larger proteins. | In vivo folding often results in a native conformation. |
| Incorporation of Non-Natural Amino Acids | Readily achievable. | Possible but requires specialized techniques. |
| Immunogenicity | Generally low, as they are free from biological contaminants. | The His-tag itself has low immunogenicity, but co-purified host cell proteins can be immunogenic. |
| Scalability | Scalable, but cost increases significantly with protein length. | Highly scalable for large volume production. |
Table 2: General Performance Characteristics.
Experimental Protocols
Detailed and accurate experimental protocols are essential for the valid comparison of protein performance. Below are standard protocols for key analytical techniques.
Western Blot Protocol for His-tagged Protein Detection
Objective: To detect and compare the presence and relative abundance of synthetic and recombinant His-11 proteins.
Materials:
-
SDS-PAGE gels
-
Transfer buffer (25 mM Tris, 192 mM glycine, 20% methanol)
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody (e.g., Anti-His-tag antibody)
-
Secondary antibody (e.g., HRP-conjugated anti-mouse IgG)
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Prepare lysates of cells expressing the recombinant His-11 protein and dissolve the synthetic His-11 protein in an appropriate buffer. Determine protein concentration using a BCA or Bradford assay.
-
Gel Electrophoresis: Separate protein samples by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-His-tag antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
Caption: Experimental workflow for Western Blot analysis.
ELISA Protocol for Quantification of His-tagged Proteins
Objective: To quantify and compare the concentration of synthetic and recombinant His-11 proteins in a sample.
Materials:
-
High-binding 96-well microplate
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBST)
-
Blocking buffer (e.g., 1% BSA in PBST)
-
His-11 protein standards (synthetic and recombinant)
-
Primary antibody (e.g., Anti-His-tag antibody)
-
Secondary antibody (e.g., HRP-conjugated anti-mouse IgG)
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with a capture antibody or the His-11 protein itself overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the wells with blocking buffer for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Add serial dilutions of your standards and samples to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Primary Antibody Incubation: Add the primary anti-His-tag antibody and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Signal Development: Add TMB substrate and incubate in the dark until a blue color develops.
-
Stopping the Reaction: Add stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Mass Spectrometry for Protein Characterization
Objective: To confirm the identity and assess the purity and integrity of synthetic and recombinant His-11 proteins.
Procedure (Bottom-Up Proteomics):
-
Sample Preparation: The protein sample is denatured, reduced, and alkylated.
-
Enzymatic Digestion: The protein is digested into smaller peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments.
-
Data Analysis: The resulting spectra are searched against a protein sequence database to identify the protein and characterize any post-translational modifications.
Signaling Pathways and Logical Relationships
The function of a His-11 tagged protein will depend on the core protein to which the tag is attached. For instance, if the His-11 tag is attached to a growth factor, its activity would be assessed by its ability to activate a specific signaling pathway.
Caption: Generic signaling pathway initiated by a His-11 tagged ligand.
Conclusion: Making the Right Choice
The decision between synthetic and recombinant His-11 proteins is not a one-size-fits-all scenario. The optimal choice is dictated by the specific requirements of the research or application.
-
Choose Synthetic His-11 Proteins when:
-
High purity and a well-defined product are paramount.
-
The protein is relatively small (typically under 50-60 amino acids).
-
Incorporation of non-natural amino acids or specific modifications is required.
-
A rapid production timeline is necessary.
-
-
Choose Recombinant His-11 Proteins when:
-
The protein is large and complex.
-
Large quantities of the protein are needed, and cost-effectiveness is a major factor.
-
Correct protein folding and post-translational modifications, as conferred by a biological system, are essential for activity.
-
By carefully considering the trade-offs in yield, purity, cost, and biological functionality, researchers can select the most appropriate method to produce His-11 proteins that meet the rigorous demands of their scientific investigations and drug development pipelines.
References
Assessing Reproducibility in Experiments with His-11 TFA Peptides: A Comparative Guide
For researchers, scientists, and drug development professionals, the reproducibility of experiments is paramount. When utilizing synthetic peptides, such as those carrying a His-11 tag and supplied as a trifluoroacetate (B77799) (TFA) salt, understanding the potential sources of variability is critical. This guide provides an objective comparison of His-11 tagged peptides with alternative systems, supported by experimental data and detailed protocols, to aid in the assessment and improvement of experimental reproducibility.
The Impact of His-Tags and TFA on Experimental Outcomes
A His-11 peptide refers to a polypeptide chain featuring a tag of eleven consecutive histidine residues. This "His-tag" is a widely used tool for affinity purification of recombinant proteins. The accompanying "TFA" indicates that the peptide is a salt of trifluoroacetic acid, a chemical commonly used during peptide synthesis and purification. While invaluable, both the His-tag and residual TFA can introduce variables that may affect experimental reproducibility.
The His-tag, due to its size and charge, can sometimes interfere with the structure and function of the protein to which it is attached. This can lead to altered biological activity or changes in protein stability, becoming a significant factor in the non-reproducibility of biomedical experiments.[1] Furthermore, residual TFA from the purification process can interfere with biological assays and spectroscopic analyses, potentially skewing results.
Data Presentation: A Comparative Analysis of Affinity Tags
To assist in the selection of an appropriate purification strategy, the following tables summarize quantitative data comparing the performance of His-tags with common alternatives.
| Affinity Tag | Purity from E. coli Extract | Purity from Eukaryotic Extracts | Yield | Resin Cost | Key Advantages | Key Disadvantages |
| His-Tag | Moderate[2][3] | Relatively Poor[2] | Good[2][3] | Inexpensive[2] | Versatile, high capacity resin | Moderate to low purity, potential for non-specific binding |
| Strep-Tag® II | High[4] | High[5] | Good | Moderate | High purity, mild elution conditions | Lower capacity than His-tag resins |
| FLAG® Tag | High[2] | High[2] | Lower | Expensive[2] | Very high purity, specific elution | Low capacity resin, high cost |
| GST Tag | Moderate to High | Moderate to High | Good | Moderate | Enhances solubility of some proteins | Large tag size (26 kDa) can interfere with protein function |
| MBP Tag | Moderate to High | Moderate to High | Good | Moderate | Significantly enhances solubility | Very large tag size (42 kDa) often requires removal |
Experimental Protocols
To ensure the highest degree of reproducibility, it is essential to follow standardized and detailed experimental protocols.
Protocol 1: Purification of a His-11 Tagged Protein
This protocol outlines the purification of a protein with an N-terminal His-11 tag from an E. coli lysate under native conditions using Immobilized Metal Affinity Chromatography (IMAC).
Materials:
-
Cell lysate containing the His-11 tagged protein
-
Equilibration/Binding Buffer: 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0
-
Wash Buffer: 50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0
-
Elution Buffer: 50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0
-
Ni-NTA (Nickel-Nitrilotriacetic Acid) affinity resin
Procedure:
-
Resin Equilibration:
-
Add the Ni-NTA resin to a chromatography column.
-
Wash the resin with 5 column volumes of sterile, deionized water.
-
Equilibrate the resin with 10 column volumes of Equilibration/Binding Buffer.
-
-
Protein Binding:
-
Clarify the cell lysate by centrifugation at 10,000 x g for 30 minutes at 4°C.
-
Load the clarified lysate onto the equilibrated column at a flow rate of 1-2 ml/min.
-
Collect the flow-through to analyze for unbound protein.
-
-
Washing:
-
Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Monitor the absorbance at 280 nm until it returns to baseline.
-
-
Elution:
-
Elute the His-11 tagged protein with 5-10 column volumes of Elution Buffer.
-
Collect fractions and analyze for the presence of the target protein using SDS-PAGE and Western blot.
-
Protocol 2: TFA Removal and Exchange to a Biologically Compatible Buffer
Residual TFA can be detrimental to many downstream applications. This protocol describes the exchange of TFA for a more biologically compatible counter-ion, such as acetate (B1210297).
Materials:
-
Lyophilized His-11 TFA peptide
-
Anion-exchange chromatography column
-
Buffer A: 0.1 M Acetic Acid
-
Buffer B: 1 M Acetic Acid
-
Deionized water
Procedure:
-
Column Preparation:
-
Pack an appropriate anion-exchange column.
-
Wash the column with 10 column volumes of deionized water.
-
Equilibrate the column with 10 column volumes of Buffer A.
-
-
Peptide Loading:
-
Dissolve the lyophilized His-11 TFA peptide in a minimal volume of Buffer A.
-
Load the peptide solution onto the equilibrated column.
-
-
Washing:
-
Wash the column with 10 column volumes of Buffer A to remove any unbound peptide.
-
-
Elution and Collection:
-
Elute the peptide with a linear gradient of Buffer B.
-
Collect fractions and identify those containing the peptide using UV absorbance at 280 nm.
-
-
Lyophilization:
-
Pool the fractions containing the purified peptide.
-
Lyophilize the pooled fractions to obtain the peptide as an acetate salt.
-
Mandatory Visualization
To further clarify the experimental workflows and logical relationships, the following diagrams are provided.
Caption: Workflow for His-11 tagged protein purification and subsequent TFA removal.
Caption: Logical comparison of His-tags versus alternative affinity tags.
References
Safety Operating Guide
Proper Disposal and Handling of Trifluoroacetic Acid (TFA)
Trifluoroacetic acid (TFA) is a highly corrosive, strong synthetic acid requiring stringent safety measures for handling and disposal to ensure personnel safety and regulatory compliance.[1][2][3] Used frequently in peptide synthesis and liquid chromatography, its improper disposal can lead to severe environmental and health hazards, including serious skin burns, eye damage, and harm to aquatic life.[1][2][4][5] This guide provides a comprehensive, step-by-step protocol for the safe management of TFA waste in a laboratory setting.
Immediate Safety and Handling Precautions
Before beginning any work with TFA, it is crucial to understand its hazards and implement appropriate safety controls.
-
Engineering Controls : Always handle TFA inside a properly functioning and certified chemical fume hood.[1][4] Ensure that safety showers and eyewash stations are unobstructed and readily accessible in the immediate work area.[1][6]
-
Personal Protective Equipment (PPE) : A minimum of a lab coat, long pants, closed-toed shoes, chemical-resistant gloves (nitrile is suitable for low volumes), and tight-sealing safety goggles are mandatory.[1][4][7][8] For handling larger quantities (>100 mL), the use of a face shield and a chemical-resistant apron is recommended.[4][6][8]
-
Special Handling : When diluting, always add acid to water slowly; never the other way around to avoid a violent reaction.[4][7][9] Containers should be kept tightly closed when not in use and stored in a designated acid cabinet away from incompatible materials.[3][4][8] Transport TFA in secondary containment, such as a polyethylene (B3416737) bottle carrier.[4]
Key Safety and Disposal Parameters
The following table summarizes the critical parameters for the safe handling and disposal of TFA waste.
| Parameter | Guideline | Citation |
| Waste Classification | Hazardous Waste | [1][4][10] |
| Primary PPE | Nitrile gloves, safety goggles, lab coat, closed-toe shoes | [1][4][7] |
| Handling Area | Certified Chemical Fume Hood | [1][4][6] |
| Disposal Method | Prohibited : Drain disposal. Required : Collection for EH&S pickup. | [1][4][11][12] |
| Waste Container | Compatible material (glass or polyethylene), tightly sealed. | [1][8] |
| Waste Labeling | "Hazardous Waste" and the full chemical name "Trifluoroacetic Acid". | [1][4][8][11] |
| Incompatible Materials | Bases, oxidizers, metals, hydrides, reducing agents. | [1][4][7][8] |
| Minor Spill Threshold | Less than 500 mL. | [1][4] |
| Spill Neutralizing Agent | Sodium bicarbonate, sodium carbonate, or other suitable agent. | [3][8][9] |
Routine Disposal of TFA Waste: Step-by-Step Protocol
Proper segregation and collection of TFA waste are crucial to prevent chemical accidents and ensure environmental safety. Never dispose of TFA or materials contaminated with it down the drain or in regular trash.[1][4][11]
-
Segregation : Collect all TFA waste, including contaminated items like pipette tips, gloves, and absorbent materials, separately from other waste streams.[11]
-
Containerization : Place the waste into a designated hazardous waste container made of a compatible material such as glass or polyethylene.[1][8] The container must be in good condition and have a tight-fitting, sealable lid.[4][8]
-
Labeling : Clearly label the container with a "Hazardous Waste" sticker and write out the full chemical name, "Trifluoroacetic Acid."[1][4][8] Avoid using abbreviations or chemical formulas on the primary label.[4][8]
-
Storage : Store the sealed waste container in a cool, dry, and well-ventilated location, such as a designated satellite accumulation area.[1][8] Ensure it is stored away from all incompatible materials, particularly bases, oxidizers, and metals.[1][4]
-
Disposal Request : Once the container is nearly full (approximately 80%), arrange for its collection by your institution's Environmental Health & Safety (EH&S) department by completing a chemical waste collection request.[4][8]
Caption: Workflow for the routine collection and disposal of TFA hazardous waste.
Emergency Protocol: TFA Spill Cleanup
In the event of a TFA spill, a quick and appropriate response is necessary to mitigate risks. The procedure varies based on the spill volume.
Minor Spill (<500 mL)
-
Alert & Restrict : Immediately alert personnel in the vicinity and restrict access to the spill area.[1]
-
Ventilate : Ensure the area is well-ventilated. If the spill is not inside a chemical fume hood, evacuate the lab.[1][7]
-
Wear PPE : Don appropriate PPE, including a lab coat, safety goggles, and double-gloving with nitrile gloves.[4][7]
-
Neutralize & Absorb : Carefully cover the spill with an inert, non-combustible absorbent material like sand, vermiculite, or a chemical sorbent.[8][10] Cautiously neutralize the spill by slowly adding a suitable agent such as sodium carbonate or sodium bicarbonate until the reaction ceases.[3][8]
-
Collect Waste : Collect the absorbed material using spark-proof tools and place it in a labeled hazardous waste container.[3][11]
-
Decontaminate : Clean the spill area with a dilute solution of sodium bicarbonate, followed by a water rinse.[1][8]
-
Dispose : Dispose of all contaminated materials (including gloves and wipes) as TFA hazardous waste.[4]
Major Spill (>500 mL) or Any Spill Outside a Fume Hood
-
Evacuate Immediately : Alert all personnel and evacuate the laboratory immediately.[1][8] Close the laboratory door behind you to contain the vapors.[7][8]
-
Call for Emergency Assistance : From a safe location, notify your institution's emergency personnel (e.g., call 911 or the specific emergency number) and EH&S.[4][7][8] Report the nature and size of the spill.
-
Render Aid : If anyone has been exposed, move them to fresh air and begin first aid. Remove contaminated clothing and use an emergency shower or eyewash for at least 15 minutes.[4][7] Seek immediate medical attention.[3][4][11]
-
Do Not Re-enter : Do not attempt to clean up a large spill yourself.[7] Await the arrival of trained emergency responders who have the specialized equipment to handle the situation safely.[8]
Caption: Decision workflow for responding to minor and major TFA spills.
References
- 1. benchchem.com [benchchem.com]
- 2. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
- 3. LCSS: TRIFLUOROACETIC ACID [web.stanford.edu]
- 4. ehs.washington.edu [ehs.washington.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. amherst.edu [amherst.edu]
- 8. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. nj.gov [nj.gov]
- 11. benchchem.com [benchchem.com]
- 12. fishersci.com [fishersci.com]
Personal protective equipment for handling His 11 TFA
Essential Safety and Handling Guide for His 11 TFA
Audience: Researchers, scientists, and drug development professionals.
This guide provides critical safety and logistical information for handling this compound, a peptide salt where the primary hazard is associated with its Trifluoroacetic acid (TFA) content. Trifluoroacetic acid is a strong corrosive acid that requires strict adherence to safety protocols to prevent injury.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, which is typically a lyophilized powder or a solution containing Trifluoroacetic acid (TFA), it is crucial to use appropriate Personal Protective Equipment (PPE) to prevent exposure. TFA is corrosive and can cause severe skin burns, serious eye damage, and respiratory tract irritation.[1][2][3][4]
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Purpose |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield. | Protects against splashes and airborne particles of this compound and TFA vapor.[1][2][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). | Prevents skin contact with the corrosive TFA component.[5] |
| Body Protection | Laboratory coat or chemical-resistant apron. | Protects against contamination of personal clothing.[6] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Minimizes inhalation of harmful TFA vapors.[2][7] |
Standard Operating Procedure for Handling this compound
This protocol outlines the essential steps for the safe handling and disposal of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
- Ensure a calibrated eyewash station and safety shower are readily accessible.
- Work in a well-ventilated area, preferably within a certified chemical fume hood.[2]
- Prepare all necessary equipment and reagents before handling the compound.
- Verify that the Safety Data Sheet (SDS) for Trifluoroacetic acid is available and has been reviewed.[1][2][3][4][5]
2. Donning Personal Protective Equipment (PPE):
- Put on a laboratory coat.
- Wear safety goggles and, if there is a significant splash risk, a face shield.[5]
- Don the appropriate chemical-resistant gloves.[5]
3. Handling and Use:
- Carefully open the container with the this compound to avoid creating airborne dust if it is in solid form.
- If weighing the solid, do so in the fume hood.
- If preparing a solution, slowly add the this compound to the solvent to avoid splashing.
- Avoid all personal contact, including inhalation.[6] Do not get it in your eyes, on your skin, or on your clothing.[1][2]
4. Storage:
- Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][6]
- Keep it away from incompatible materials such as strong oxidizing agents, bases, and metals.[1][2]
5. Spill Response:
- In case of a small spill, absorb it with an inert material (e.g., sand or vermiculite) and place it in a suitable container for disposal.[6]
- For larger spills, evacuate the area and follow your institution's emergency procedures.
- Do not allow the substance to enter drains or watercourses.[5][6]
6. Disposal:
- Dispose of waste this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.[1][2]
- Do not dispose of it down the drain.
7. First Aid:
- Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][5]
- Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2]
- Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
- Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Visual Workflow: this compound Spill Response
The following diagram outlines the immediate steps to take in the event of a this compound spill.
Caption: Workflow for a safe response to a this compound spill.
References
- 1. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 2. fishersci.com [fishersci.com]
- 3. carlroth.com [carlroth.com]
- 4. halocarbonlifesciences.com [halocarbonlifesciences.com]
- 5. carlroth.com [carlroth.com]
- 6. dl.novachem.com.au [dl.novachem.com.au]
- 7. msds.bachem.com [msds.bachem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
